molecular formula C12H24ClNO4 B1359839 Valeryl-L-carnitineChloride CAS No. 162040-64-4

Valeryl-L-carnitineChloride

Cat. No.: B1359839
CAS No.: 162040-64-4
M. Wt: 281.77 g/mol
InChI Key: REFPVMRTHIMPLJ-HNCPQSOCSA-N
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Description

Valeryl-L-carnitine is a short-chain acylcarnitine and a derivative of L-carnitine. Valeryl-L-carnitine levels increase in the serum of rhesus monkeys following exposure to 7 and 10 Gray units (Gy) of ionizing radiation.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFPVMRTHIMPLJ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Valeryl-L-carnitine Chloride: A Technical Guide to its Biological Function and Clinical Significance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Valeryl-L-carnitine chloride, a short-chain acylcarnitine, has emerged as a significant biomarker in the diagnosis and monitoring of specific inborn errors of metabolism. While often viewed as a metabolic byproduct, its formation and presence in biological fluids provide a critical window into the intricate workings of mitochondrial fatty acid and amino acid catabolism. This technical guide offers an in-depth exploration of the biological function of Valeryl-L-carnitine, moving beyond its role as a mere diagnostic marker to elucidate its metabolic origins, the enzymatic machinery governing its synthesis, and its implications in cellular homeostasis. For researchers, clinicians, and professionals in drug development, a comprehensive understanding of Valeryl-L-carnitine's biochemistry is paramount for the accurate interpretation of metabolic profiles and the development of targeted therapeutic strategies.

The Carnitine Shuttle and the Genesis of Acylcarnitines

At the heart of cellular energy metabolism lies the mitochondrion, the primary site of fatty acid β-oxidation. The inner mitochondrial membrane, however, is impermeable to long-chain fatty acids. The carnitine shuttle system, a sophisticated transport mechanism, facilitates the entry of these fatty acids into the mitochondrial matrix. L-carnitine is a pivotal player in this process, acting as a carrier molecule.[1]

The fundamental steps of the carnitine shuttle are as follows:

  • Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are activated to their coenzyme A (CoA) esters by acyl-CoA synthetases.

  • Formation of Acylcarnitine: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine ester.[2]

  • Translocation: The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by carnitine-acylcarnitine translocase (CACT).[2]

  • Reformation of Acyl-CoA: Within the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) facilitates the reverse reaction, transferring the acyl group from acylcarnitine back to CoA, regenerating acyl-CoA and freeing L-carnitine.[2] The reformed acyl-CoA can then enter the β-oxidation spiral to generate acetyl-CoA for the Krebs cycle and subsequent ATP production.[3]

This elegant system ensures a steady supply of fatty acids for energy production. However, the role of L-carnitine extends beyond this canonical pathway.

The "Detoxification" Role of Carnitine and the Formation of Valeryl-L-carnitine

In certain metabolic states, particularly in the context of inborn errors of metabolism, there can be an accumulation of specific acyl-CoA intermediates within the mitochondria. This buildup can be toxic, sequestering the limited pool of free Coenzyme A and inhibiting crucial metabolic enzymes.[4] Here, L-carnitine plays a critical "detoxification" role. Carnitine acyltransferases can catalyze the esterification of these accumulating acyl-CoAs to L-carnitine, forming various acylcarnitines that can then be exported from the mitochondria and subsequently excreted in the urine.[5]

Valeryl-L-carnitine is one such acylcarnitine. It is formed from the five-carbon acyl-CoA, valeryl-CoA . The accumulation of valeryl-CoA, typically due to a blockage in its downstream metabolic pathway, drives the formation of valeryl-L-carnitine. This process is a biochemical indicator of a specific metabolic bottleneck.

Metabolic Origins of Valeryl-CoA and the Formation of Valeryl-L-carnitine

The primary sources of valeryl-CoA in human metabolism are the catabolic pathways of certain amino acids, particularly L-leucine. A defect in the enzymes involved in these pathways leads to the accumulation of upstream intermediates, including isovaleryl-CoA, which can be further metabolized to valeryl-CoA, although the direct pathway can be complex and may involve gut microbiome activity.

A key inborn error of metabolism associated with elevated levels of C5-acylcarnitines (a group that includes valerylcarnitine and its isomers) is Isovaleric Acidemia (IVA) .[6] IVA is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which is involved in the breakdown of leucine.[7] This deficiency leads to a buildup of isovaleryl-CoA, which is then conjugated with carnitine to form isovalerylcarnitine for excretion.[7] While isovalerylcarnitine is the primary C5-acylcarnitine in IVA, other C5 isomers, including valerylcarnitine, can also be detected.

The following diagram illustrates the central role of L-carnitine in buffering excess intramitochondrial acyl-CoAs, leading to the formation of excretable acylcarnitines like Valeryl-L-carnitine.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_pathway Metabolic Dysfunction Fatty Acyl-CoA Fatty Acyl-CoA Beta-Oxidation β-Oxidation Fatty Acyl-CoA->Beta-Oxidation CPT System L-Carnitine_cytosol L-Carnitine Valeryl-CoA Valeryl-CoA Metabolic Block Metabolic Block Valeryl-CoA->Metabolic Block L-Carnitine_mito L-Carnitine Valeryl-L-carnitine Valeryl-L-carnitine Excretion Excretion Valeryl-L-carnitine->Excretion Export from Mitochondria & Cell TCA Cycle TCA Cycle Beta-Oxidation->TCA Cycle Acetyl-CoA Excess Acyl-CoAs Accumulated Acyl-CoAs Amino Acid\nCatabolism Amino Acid Catabolism (e.g., Leucine) Amino Acid\nCatabolism->Valeryl-CoA Valeryl-CoAL-Carnitine_mito Valeryl-CoAL-Carnitine_mito Valeryl-CoAL-Carnitine_mito->Valeryl-L-carnitine Carnitine Acyltransferase Excess Acyl-CoAsL-Carnitine_mito Excess Acyl-CoAsL-Carnitine_mito Excess Acyl-CoAsL-Carnitine_mito->Acylcarnitines (Export) Detoxification

Caption: Formation of Valeryl-L-carnitine as a metabolic overflow mechanism.

Clinical Significance and Use as a Biomarker

The primary clinical utility of Valeryl-L-carnitine lies in its role as a biomarker for newborn screening of inborn errors of metabolism.[8] Tandem mass spectrometry (MS/MS) is the standard analytical technique used to profile acylcarnitines in dried blood spots.[5]

Associated Metabolic Disorders

Elevated levels of C5-acylcarnitines, which include valerylcarnitine, are indicative of several metabolic disorders:

  • Isovaleric Acidemia (IVA): As previously mentioned, this is a primary disorder associated with high levels of C5-acylcarnitines.[6]

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: This is another inborn error of metabolism that can lead to elevated C5-acylcarnitines.[9]

  • Glutaric Acidemia Type I (GA-1): In this disorder, the accumulation of glutaryl-CoA can lead to the formation of glutarylcarnitine (C5DC), a dicarboxylic acylcarnitine.[10]

It is crucial to note that standard MS/MS analysis may not differentiate between isomers of C5-acylcarnitines (e.g., isovalerylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine).[11] Therefore, an elevated C5-acylcarnitine level is a preliminary finding that necessitates further confirmatory testing, such as urine organic acid analysis and specific enzyme assays.

Quantitative Data Interpretation

The interpretation of acylcarnitine profiles requires comparison to age-specific reference ranges. The following table provides a conceptual representation of how Valeryl-L-carnitine (as part of the C5 acylcarnitine profile) might appear in a newborn screening report for a patient with a suspected metabolic disorder.

AnalytePatient Result (µmol/L)Reference Range (µmol/L)Interpretation
Free Carnitine (C0)15.220.0 - 50.0Low
Acetylcarnitine (C2)8.55.0 - 25.0Normal
Propionylcarnitine (C3)1.20.5 - 4.0Normal
C5 Acylcarnitines 5.8 < 0.9 Elevated
............
Palmitoylcarnitine (C16)0.30.1 - 0.8Normal

Note: These values are for illustrative purposes only and do not represent actual clinical data.

Experimental Protocols for Acylcarnitine Analysis

The analysis of Valeryl-L-carnitine and other acylcarnitines is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation from Dried Blood Spots (DBS)
  • Punching: A 3 mm disc is punched from the dried blood spot into a 96-well microtiter plate.

  • Extraction: An extraction solution containing internal standards (typically deuterated carnitine and acylcarnitines) in a solvent like methanol is added to each well.

  • Incubation: The plate is agitated for a set period (e.g., 30 minutes) to ensure complete extraction of the analytes.

  • Evaporation: The solvent is evaporated under a stream of nitrogen.

  • Derivatization (Optional but common): The dried extract is derivatized, for example, by butylation with butanolic-HCl, to improve chromatographic separation and ionization efficiency.

  • Reconstitution: The derivatized sample is reconstituted in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: A C8 or C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a modifier like formic acid or ammonium acetate.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used. The instrument is set up for precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect the fragmentation of acylcarnitines.

The following diagram outlines a typical workflow for the analysis of acylcarnitines from dried blood spots.

DBS Sample Dried Blood Spot Sample Punch Punch 3mm Disc DBS Sample->Punch Extraction Extraction with Internal Standards Punch->Extraction Evaporation Evaporation (Nitrogen) Extraction->Evaporation Derivatization Derivatization (e.g., Butylation) Evaporation->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC-MS/MS LC-MS/MS Analysis Reconstitution->LC-MS/MS Data Analysis Data Analysis and Quantification LC-MS/MS->Data Analysis

Caption: Workflow for Acylcarnitine Analysis from Dried Blood Spots.

Future Perspectives and Conclusion

Valeryl-L-carnitine Chloride, while primarily recognized as a diagnostic marker, plays a fundamental biological role in the mitigation of metabolic stress caused by the accumulation of toxic acyl-CoA species. Its presence and concentration in biological fluids offer a direct readout of specific metabolic pathway dysfunctions, particularly in the catabolism of branched-chain amino acids.

Future research may further elucidate the specific roles of different carnitine acyltransferases in the formation of Valeryl-L-carnitine and explore potential therapeutic interventions that modulate its levels in inborn errors of metabolism. A deeper understanding of the interplay between the gut microbiome and the production of valeric acid could also provide new insights into the origins of Valeryl-L-carnitine.

References

  • Milk Composition Database. (n.d.). Metabocard for Valerylcarnitine (BMDB0013128). Retrieved from [Link]

  • Delolme, F., Vianey-Saban, C., Guffon, N., Favre-Bonvin, J., Guibaud, P., Becchi, M., Mathieu, M., & Divry, P. (1997). [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases]. Archives de pediatrie : organe officiel de la Societe francaise de pediatrie, 4(9), 819–826. [Link]

  • Jones, P. M., & Bennett, M. J. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 51. [Link]

  • Virmani, M. A., & Cirulli, M. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. International journal of molecular sciences, 23(5), 2717. [Link]

  • Almannai, M., Alfadhel, M., & El-Hattab, A. W. (2019). Carnitine Inborn Errors of Metabolism. Molecules (Basel, Switzerland), 24(18), 3251. [Link]

  • Koves, T. R., Ussher, J. R., Noland, R. C., Slentz, D., Mosedale, M., Ilkayeva, O., Bain, J., Stevens, R., Dyck, J. R., Newgard, C. B., Lopaschuk, G. D., & Muoio, D. M. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 51. [Link]

  • Kopic, J., & Geibel, J. P. (2023). Metabolic Pathways of Acylcarnitine Synthesis. Metabolites, 13(3), 421. [Link]

  • AMBOSS. (2020, March 25). Energy Metabolism - Part 4: Fatty Acids & Carnitine Transporter [Video]. YouTube. [Link]

  • Nakayama, N. (2022, September 2). How are short-chain acylcarnitines formed and what are they made of? (for example; malonylcarnitine, tiglylcarnitine)? ResearchGate. [Link]

  • Yahya, A. B., & Al-Qattan, M. M. (2012). Carnitine supplements for treating people with inborn errors of metabolism. Cochrane Database of Systematic Reviews, (2). [Link]

  • Spanier, B., Fiedler, G. M., & Leichtle, A. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric forms. Journal of lipid research, 56(8), 1645–1655. [Link]

  • Al-Dirbashi, O. Y., Al-Hassnan, Z. N., Rashed, M. S., Al-Amoudi, M., Al-Sayed, M., Al-Dosari, M., & Al-Odaib, A. (2025). Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation. Journal of clinical medicine, 14(10), 2824. [Link]

  • Lee, B. J., Lin, J. S., Lin, Y. C., & Lin, P. T. (2020). L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Nutrients, 12(9), 2795. [Link]

  • Almannai, M., Alfadhel, M., & El-Hattab, A. W. (2019). Carnitine Inborn Errors of Metabolism. Molecules (Basel, Switzerland), 24(18), 3251. [Link]

  • Sethi, K., & Singh, S. (2014). Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health. Journal of nutritional biochemistry, 25(11), 1145–1152. [Link]

  • Nagao, K., Tanaka, T., & Shigematsu, Y. (2000). Effect of Carnitine Administration on Glycine Metabolism in Patients With Isovaleric Acidemia. Pediatric research, 48(5), 653–658. [Link]

  • Koczka, B., & Karcagi, V. (2018). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current medicinal chemistry, 25(26), 3043–3060. [Link]

  • Walter, J. H. (2003). L-carnitine in inborn errors of metabolism: what is the evidence?. Journal of inherited metabolic disease, 26(2-3), 181–188. [Link]

  • Minnesota Department of Health. (2025, December 10). Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile. Retrieved from [Link]

  • Jones, P. M., & Bennett, M. J. (2025, October 16). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53481619, Valerylcarnitine. Retrieved from [Link]

  • Minkler, P. E., Stoll, M. S., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2025, August 9). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. ResearchGate. [Link]

  • Ratajczak, H. V., & Sothern, M. S. (n.d.). Acyl-carnitine, C5DC, and C26 as potential biomarkers for diagnosis of autism spectrum disorder in children. ResearchGate. [Link]

  • Harmeyer, J. (2002). THE PHYSIOLOGICAL ROLE OF L-CARNITINE. Lohmann Information, 27. [Link]

  • Roe, C. R., Millington, D. S., Maltby, D. A., Bohan, T. P., & Hoppel, C. L. (1984). L-carnitine therapy in isovaleric acidemia. The Journal of clinical investigation, 74(6), 2290–2295. [Link]

  • Lee, B. J., Lin, J. S., Lin, Y. C., & Lin, P. T. (2020). L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Nutrients, 12(9), 2795. [Link]

  • An, J. H., & Zou, Z. (2023). Carnitine Deficiency. In StatPearls. StatPearls Publishing. [Link]

  • Lepage, N., & Aucoin, S. (2010). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Journal of AOAC International, 93(5), 1599–1605. [Link]

  • MedSimplified. (2020, March 31). Carnitine shuttle system and beta oxidation of fatty acids [Video]. YouTube. [Link]

Sources

Advanced Mechanistic Insights into Short-Chain Acylcarnitines: From Mitochondrial Flux to Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Short-chain acylcarnitines (SCACs), primarily acetyl-L-carnitine (ALCAR), propionyl-L-carnitine (PLC), and butyryl-L-carnitine, act not merely as passive transport metabolites but as critical regulators of metabolic plasticity. Unlike long-chain acylcarnitines (LCACs) which serve primarily as fuel substrates for


-oxidation, SCACs function as inter-organelle signaling moieties  and anaplerotic buffers .

This technical guide delineates the molecular mechanisms by which SCACs modulate mitochondrial bioenergetics, buffer the acetyl-CoA pool, and directly influence nuclear epigenetics. It provides researchers with actionable experimental workflows for quantifying these metabolites and validating their mechanistic roles in drug development.

Part 1: The Bioenergetic Interface

The CrAT Equilibrium & Acetyl-CoA Buffering

The fundamental mechanism of SCAC action centers on the reversible reaction catalyzed by Carnitine Acetyltransferase (CrAT) . This enzyme resides in the mitochondrial matrix, peroxisomes, and nucleus, maintaining a dynamic equilibrium between the acyl-CoA pool and the acylcarnitine pool.



Mechanistic Causality:

  • The "Relief Valve" Hypothesis: When glucose or fatty acid oxidation exceeds the tricarboxylic acid (TCA) cycle's capacity, mitochondrial acetyl-CoA levels rise. High acetyl-CoA inhibits Pyruvate Dehydrogenase (PDH) via feedback inhibition, stalling glucose oxidation (metabolic inflexibility).

  • Action: ALCAR formation liberates free Coenzyme A (CoA-SH). This restoration of the free CoA pool is critical for sustaining PDH activity and

    
    -oxidation flux, preventing "metabolic gridlock."
    
Propionyl-L-Carnitine and Anaplerosis

While ALCAR buffers acetyl groups, Propionyl-L-carnitine (PLC) acts as a direct anaplerotic substrate.

  • Pathway: PLC enters the mitochondria and is converted to Propionyl-CoA.

  • Flux: Propionyl-CoA

    
     Methylmalonyl-CoA 
    
    
    
    Succinyl-CoA .
  • Significance: Succinyl-CoA enters the TCA cycle after the rate-limiting steps (Citrate Synthase, Isocitrate Dehydrogenase). This allows PLC to replenish TCA intermediates and sustain ATP production during ischemia or hypoxia without requiring the initial energy investment needed for glucose activation.

Visualization: The Mitochondrial Shuttle & Anaplerosis

The following diagram illustrates the distinct entry points and buffering roles of ALCAR and PLC.

MitochondrialMechanisms cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Exo_ALCAR Exogenous ALCAR Mito_ALCAR Mitochondrial ALCAR Exo_ALCAR->Mito_ALCAR CACT Transporter Exo_PLC Exogenous PLC Mito_PLC Mitochondrial PLC Exo_PLC->Mito_PLC CACT Transporter AcetylCoA Acetyl-CoA Mito_ALCAR->AcetylCoA Re-esterification CrAT Enzyme: CrAT Mito_ALCAR->CrAT PropionylCoA Propionyl-CoA Mito_PLC->PropionylCoA AcetylCoA->Mito_ALCAR Buffering Excess TCA TCA Cycle (ATP Generation) AcetylCoA->TCA PDH Pyruvate Dehydrogenase AcetylCoA->PDH Inhibits SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Anaplerosis SuccinylCoA->TCA

Caption: Figure 1. Dual mechanisms of SCACs. ALCAR buffers the Acetyl-CoA pool to relieve PDH inhibition, while PLC bypasses early TCA steps via Succinyl-CoA anaplerosis.

Part 2: The Epigenetic Bridge

Recent evidence identifies SCACs as key drivers of nuclear histone acetylation, linking metabolic status directly to gene expression.

The Nuclear Shuttle Mechanism

Acetyl-CoA cannot cross the inner mitochondrial membrane. To influence nuclear epigenetics, mitochondrial acetyl units must be transported out.[1]

  • Export: Mitochondrial Acetyl-CoA is converted to ALCAR by CrAT.

  • Translocation: ALCAR crosses to the cytosol/nucleus via the Carnitine-Acylcarnitine Translocase (CACT).

  • Nuclear Regeneration: A nuclear isoform of CrAT converts ALCAR back to Acetyl-CoA.[1]

  • Acetylation: This nuclear Acetyl-CoA pool serves as the substrate for Histone Acetyltransferases (HATs) , leading to the acetylation of Histone H3 (e.g., H3K9ac, H3K27ac).

Therapeutic Implication: In neurodegenerative models, ALCAR supplementation restores histone acetylation levels that are diminished by mitochondrial dysfunction, thereby reactivating neurotrophic genes (e.g., mGlu2).

EpigeneticPathway cluster_Mito Mitochondria cluster_Nucleus Nucleus M_AcCoA Acetyl-CoA M_ALCAR ALCAR M_AcCoA->M_ALCAR CrAT N_ALCAR Nuclear ALCAR M_ALCAR->N_ALCAR Shuttle N_AcCoA Nuclear Acetyl-CoA N_ALCAR->N_AcCoA Nuclear CrAT Acetylated Acetylated H3 (Gene Activation) N_AcCoA->Acetylated HATs Histone Histone H3 Histone->Acetylated

Caption: Figure 2. The Epigenetic Bridge. ALCAR acts as a carrier of acetyl groups from the mitochondria to the nucleus, fueling histone acetylation independent of cytosolic ATP-citrate lyase.[2]

Part 3: Experimental Protocols & Validation

To rigorously study SCACs, researchers must employ self-validating quantification methods. Standard colorimetric assays lack the specificity to distinguish between isomers (e.g., butyryl- vs. isobutyryl-carnitine).

Protocol: LC-MS/MS Quantification with 3-NPH Derivatization

Derivatization with 3-nitrophenylhydrazine (3-NPH) significantly enhances sensitivity and chromatographic separation of SCACs.

Workflow:

  • Extraction: Mix 20

    
    L plasma/tissue homogenate with 80 
    
    
    
    L methanol containing isotopically labeled internal standards (e.g.,
    
    
    -Acetylcarnitine).
  • Derivatization: Add 50

    
    L of 200 mM 3-NPH (in 50% methanol) + 50 
    
    
    
    L of 120 mM EDC (catalyst). Incubate at 40°C for 30 min.
  • Quenching: Add 0.1% formic acid.

  • LC Separation: Column: C18 Reverse Phase (e.g., Kinetex 2.6

    
    m).
    
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

  • MS Detection: Triple Quadrupole in MRM mode.

    • Target Transition: Precursor [M]+

      
       Product ion m/z 85 (characteristic carnitine fragment) is common, but 3-NPH derivatives often use specific hydrazine fragments for higher specificity.
      

Data Interpretation Table:

AnalytePrecursor Ion (m/z)Key Mechanism ProbedPhysiological Range (Plasma)
Free Carnitine (C0) 162.1Carnitine availability20–50

M
Acetyl-carnitine (C2) 204.1Acetyl-CoA buffering / PDH flux2–15

M
Propionyl-carnitine (C3) 218.1Anaplerotic flux / BCAA catabolism< 1.0

M
Butyryl-carnitine (C4) 232.1Fatty acid oxidation / Insulin resistance< 0.5

M
Protocol: Mitochondrial Stress Test (Seahorse XF)

To validate the functional effect of SCACs on respiration:

  • Seeding: Plate cells (e.g., C2C12 myoblasts) in XF96 plates.

  • Starvation: Incubate in substrate-limited medium (low glucose/fat) for 1 hour.

  • Injection Port A: Inject SCAC (e.g., 100

    
    M Palmitoyl-carnitine vs. Acetyl-carnitine).
    
    • Note: ALCAR will not drive respiration as strongly as long-chain carnitines in uncoupled mitochondria but should increase Basal Respiration in glucose-deprived states.

  • Measurement: Monitor Oxygen Consumption Rate (OCR). An increase in OCR post-injection confirms the substrate is entering the TCA cycle.

Part 4: References

  • The neuropsychopharmacology of acetyl-L-carnitine (LAC): basic, translational and therapeutic implications. PubMed Central. [Link]

  • Acetylcarnitine shuttling links mitochondrial metabolism to histone acetylation and lipogenesis. Cell Metabolism / PubMed Central. [Link]

  • Acylcarnitine profiling by low-resolution LC-MS. PLOS One. [Link][3]

  • Mitochondrial acetylcarnitine provides acetyl groups for nuclear histone acetylation. Epigenetics. [Link][1]

  • Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review. Annals of the New York Academy of Sciences / PubMed. [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms. Journal of Lipid Research. [Link]

Sources

Valeryl-L-carnitine Chloride's role in fatty acid metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Valeryl-L-carnitine Chloride (C5-carnitine) represents a critical junction between lipid transport, branched-chain amino acid (BCAA) catabolism, and mitochondrial energetics. While often grouped generically as "C5 acylcarnitine" in high-throughput screening, its specific utility lies in its role as a discriminator in fatty acid oxidation (FAO) disorders and as a precise analytical standard for quantifying isobaric species.

For the drug development scientist, Valeryl-L-carnitine is not merely a metabolite; it is a sentinel biomarker . Its accumulation signals specific enzymatic blockades in the mitochondrial matrix, specifically at the level of Isovaleryl-CoA Dehydrogenase (IVD) or Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD).

Chemical Profile:

  • IUPAC Name: (2R)-3-carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride

  • Molecular Formula: C12H24ClNO4

  • Role: Mitochondrial acyl-transport intermediate; diagnostic marker for Isovaleric Acidemia (IVA).[1]

  • Key Distinction: In mass spectrometry, "C5" is an isobaric group containing Isovaleryl-carnitine (major clinical species), 2-Methylbutyryl-carnitine , and n-Valeryl-carnitine (the straight-chain reference standard).

Part 2: Biochemical Mechanism

The accumulation of Valeryl-L-carnitine derivatives is a direct consequence of "metabolic traffic jams" within the mitochondria. Understanding the upstream sources is vital for interpreting pharmacokinetic (PK) data or screening results.

The Dual-Origin Pathway

Unlike long-chain acylcarnitines (e.g., Palmitoyl-carnitine) which derive exclusively from lipolysis, C5-carnitine species originate primarily from amino acid catabolism, with a minor contribution from odd-chain fatty acids.

  • Pathway A (Major - BCAA): Leucine catabolism produces Isovaleryl-CoA.[1] If IVD is inhibited (genetic defect or drug-induced), Isovaleryl-CoA accumulates. To rescue the mitochondrial CoA pool, the acyl group is transferred to L-carnitine by Carnitine Acetyltransferase (CRAT) , forming Isovaleryl-carnitine (C5).

  • Pathway B (Minor - Odd-Chain FA): n-Valeryl-CoA is an intermediate in the beta-oxidation of odd-chain fatty acids (C15, C17) or gut-microbiome derived valerate. This generates n-Valeryl-carnitine.

The Carnitine Shuttle Mechanism

While short-chain species like C5 can passively diffuse through the mitochondrial outer membrane, their esterification allows for:

  • Detoxification: Removal of toxic acyl-CoA moieties that would otherwise inhibit the Krebs cycle.

  • Export: Transport into the plasma for renal excretion.

Figure 1: BCAA Catabolism and C5-Carnitine Formation This diagram illustrates the metabolic blockade leading to C5 accumulation.

BCAA_Metabolism cluster_legend Pathway Legend Leucine L-Leucine KIC alpha-Ketoisocaproate Leucine->KIC Transamination IvCoA Isovaleryl-CoA KIC->IvCoA Decarboxylation MCCoA 3-Methylcrotonyl-CoA IvCoA->MCCoA Beta-Oxidation C5Carnitine Isovaleryl-L-Carnitine (C5 Diagnostic Marker) IvCoA->C5Carnitine Detoxification Pathway (CoA Sparing) AcetylCoA Acetyl-CoA + Acetoacetate Carnitine L-Carnitine Carnitine->C5Carnitine BCAT BCAT BCKDH BCKDH Complex IVD Isovaleryl-CoA Dehydrogenase (Blockade = IVA) CRAT Carnitine Acetyltransferase key1 Primary Flux: Leucine -> Energy key2 Pathological Shunt: Accumulation of C5

Caption: Figure 1. The formation of C5-carnitine serves as a detoxification shunt when Isovaleryl-CoA Dehydrogenase (IVD) is impaired.

Part 3: Diagnostic & Analytical Utility

In drug development and clinical diagnostics, Valeryl-L-carnitine Chloride is the gold standard reference material .

Clinical Significance
BiomarkerPrimary Associated DisorderEnzyme DefectClinical Presentation
Isovaleryl-carnitine Isovaleric Acidemia (IVA)Isovaleryl-CoA Dehydrogenase"Sweaty feet" odor, ketoacidosis, lethargy.
2-Methylbutyryl-carnitine 2-MethylbutyrylglycinuriaShort/Branched-Chain AD (SBCAD)Muscle weakness, often asymptomatic.
Pivaloyl-carnitine Iatrogenic (Drug-Induced)None (Antibiotic metabolism)False positive C5 in newborn screening.
The "Isobaric Dilemma"

Standard Flow Injection Analysis (FIA-MS/MS) cannot distinguish between Isovaleryl-, 2-Methylbutyryl-, and Valeryl-carnitine because they share the same mass (


 246).
  • Solution: High-Resolution LC-MS/MS is required to chromatographically separate these isomers if a "Total C5" screen is positive.

  • Reference Standard: Valeryl-L-carnitine Chloride (n-C5) is often used as the internal standard or calibrator because it is chemically stable and distinct from the biological isomers in retention time.

Part 4: Experimental Protocol (LC-MS/MS Quantification)

Objective: Quantify Valeryl-L-carnitine in plasma to assess FAO flux or diagnose IVA. Standard: Valeryl-L-carnitine Chloride (Sigma/Isotec grade).

Reagents & Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg Valeryl-L-carnitine Chloride in 10 mL of 50:50 Methanol:Water. Store at -20°C.

  • Internal Standard (IS): Valeryl-L-carnitine-d9 (deuterated).

  • Extraction Buffer: Methanol containing 0.1% Formic Acid and IS (0.5 µM).

Step-by-Step Workflow
  • Sample Extraction:

    • Aliquot 50 µL of plasma (or a 3mm dried blood spot punch) into a 1.5 mL Eppendorf tube.

    • Add 200 µL of Extraction Buffer .

    • Vortex vigorously for 30 seconds.

    • Incubate at room temperature for 20 minutes (for protein precipitation).

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Derivatization (Optional but Recommended for Sensitivity):

    • Transfer supernatant to a glass vial. Evaporate to dryness under N2 gas at 40°C.

    • Add 100 µL 3N HCl in n-Butanol . Incubate at 65°C for 15 minutes. (Forms butyl esters).

    • Evaporate to dryness again. Reconstitute in 100 µL Mobile Phase (80:20 Acetonitrile:Water).

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Isocratic 50% Acetonitrile / 50% Water / 0.1% Formic Acid.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

Table 1: MS/MS Transition Parameters | Analyte | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Valeryl-carnitine (Butyl ester) | 302.2 | 85.0 | 25 | | Valeryl-carnitine (Free acid) | 246.2 | 85.0 | 20 | | IS (d9-Valeryl) | 311.2 | 85.0 | 25 |

Note: The product ion


 85 corresponds to the characteristic trimethylamine/cyclized fragment common to all acylcarnitines.

Figure 2: Analytical Workflow (DOT Diagram) Visualizing the critical steps from sample to data.

MS_Workflow Sample Biological Sample (Plasma/DBS) Extraction Protein Precipitation (MeOH + IS) Sample->Extraction Spike IS Derivatization Butylation (3N HCl/Butanol) Extraction->Derivatization Supernatant Separation LC Separation (C18 Column) Derivatization->Separation Reconstitute Detection ESI-MS/MS (MRM Mode) Separation->Detection Elute Data Quantification (Ratio vs IS) Detection->Data m/z 302->85

Caption: Figure 2. Standardized LC-MS/MS workflow for high-sensitivity quantification of Valeryl-L-carnitine.

Part 5: Data Interpretation & Validation

Self-Validating the Assay: To ensure trustworthiness (E-E-A-T), every run must include:

  • Low/High QC: Plasma spiked with known concentrations of Valeryl-L-carnitine Chloride (e.g., 2 µM and 20 µM).

  • Blank: Unspiked matrix to check for carryover.

  • IS Consistency: The area count of the internal standard (d9) must be within 15% of the mean across the run.

Reference Ranges (Human Plasma):

  • Normal: < 0.6 µM

  • Isovaleric Acidemia (IVA): > 2.0 µM (often > 5.0 µM)

  • False Positive: Patients on pivalate-containing antibiotics (e.g., pivampicillin) will show elevated C5. Differentiation: Pivaloyl-carnitine elutes differently on LC or requires specific transitions.

References

  • Rashed, M. S. (2001). Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Millington, D. S., et al. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism.[2] Journal of Inherited Metabolic Disease. Link

  • Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. American Journal of Medical Genetics. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Newborn Screening by Tandem Mass Spectrometry. NBS04, 2nd Edition. Link

  • Sigma-Aldrich. (2023). Valeryl-L-carnitine chloride Product Specification. Merck KGaA. Link

Sources

Chemical structure and properties of Valeryl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Valeryl-L-carnitine Chloride

Executive Summary & Chemical Architecture

Valeryl-L-carnitine Chloride (C5:0-Carnitine) is the chloride salt of the pentanoyl ester of L-carnitine. Physiologically, it serves as a critical transport vector for short-chain fatty acids (valeric acid) across the mitochondrial membrane, facilitating


-oxidation or detoxification.

In drug development and metabolic profiling, this compound is a high-value standard. Its primary technical challenge lies in its isobaric relationship with Isovaleryl-L-carnitine , a biomarker for Isovaleric Acidemia. Distinguishing these two isomers requires rigorous chromatographic separation, as mass spectrometry alone cannot differentiate their parent ions.[1]

Structural Identity
  • IUPAC Name: (2R)-3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 281.78 g/mol (Salt); 245.32 g/mol (Cation)

  • CAS Number: 162040-64-4 (Chloride salt)[2][3]

  • Chirality: L-configuration (R-isomer at the

    
    -carbon relative to the nitrogen, biologically active).
    

Structural Nuance: The molecule features a quaternary ammonium group (permanently charged) and a carboxylic acid. In the chloride salt form, the carboxylic acid is protonated, and the chloride acts as the counter-ion to the ammonium.

Physicochemical Properties & Stability

Understanding the physical behavior of Valeryl-L-carnitine is prerequisite for accurate formulation and standard preparation.

PropertySpecificationTechnical Note
Physical State White to off-white crystalline solidHighly hygroscopic; handle in desiccated environment.
Solubility (Water)

Freely soluble due to ionic nature.
Solubility (Organic) DMSO (

), Ethanol (

)
Poor solubility in non-polar solvents (Hexane, Et2O).
Hygroscopicity HighRapidly absorbs atmospheric moisture, leading to deliquescence.
Stability (Solid) 2 Years at

Protect from light and moisture.
Stability (Solution)

at RT
Esters are susceptible to hydrolysis at neutral/basic pH.

Expert Insight: When preparing stock solutions for LC-MS, avoid storing in pure water for extended periods. Use a 50:50 Methanol:Water mixture with 0.1% Formic Acid to maintain a slightly acidic pH (pH 3-4), which stabilizes the ester bond against hydrolysis.

Biological Significance & Metabolic Pathway[4][5][6][7][8]

Valeryl-L-carnitine is an intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Unlike even-chain acylcarnitines derived strictly from fatty acid


-oxidation, C5-carnitine species often reflect amino acid catabolism.
Mechanistic Pathway

The following diagram illustrates the formation and transport role of Valeryl-L-carnitine within the mitochondrial matrix.

MetabolicPathway ValerylCoA Valeryl-CoA (Mitochondrial) ValCarn Valeryl-L-carnitine (Transport Form) ValerylCoA->ValCarn Acyl group transfer Carnitine L-Carnitine Carnitine->ValCarn CPT2 CPT II (Enzyme) CPT2->ValCarn Catalysis Translocase CACT (Transporter) ValCarn->Translocase Export from Mitochondria Plasma Plasma Circulation Translocase->Plasma Systemic Detection

Figure 1: The enzymatic conversion of Valeryl-CoA to Valeryl-L-carnitine via Carnitine Palmitoyltransferase II (CPT II) and subsequent export.[4]

Synthesis Protocol (Lab-Scale)

Objective: Synthesis of Valeryl-L-carnitine Chloride from L-carnitine inner salt. Scale: 1.0 Gram scale.

Reagents:

  • L-Carnitine inner salt (High purity)

  • Valeryl Chloride (1.2 equivalents)

  • Trifluoroacetic acid (TFA) or Acetonitrile (Solvent)

  • Diethyl Ether (Precipitation)

Protocol:

  • Solubilization: Dissolve 1.0 g (6.2 mmol) of L-carnitine inner salt in 5 mL of anhydrous TFA. Note: TFA is preferred over standard organic solvents because L-carnitine zwitterion has poor solubility in non-polar media.

  • Acylation: Add 0.89 mL (7.4 mmol) of Valeryl Chloride dropwise at

    
     under nitrogen atmosphere.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The reaction is driven by the formation of the acid chloride intermediate.

  • Precipitation: Add 50 mL of cold anhydrous Diethyl Ether to the reaction mixture. The product, being a salt, will precipitate as a white solid, while excess valeryl chloride remains in the ether.

  • Washing: Decant the supernatant. Wash the pellet 3x with 20 mL Diethyl Ether to remove residual TFA and acylating agent.

  • Drying: Dry the solid under high vacuum (0.1 mbar) for 12 hours to remove trace solvents.

  • Ion Exchange (Optional): If strictly the chloride salt is required and TFA counter-ions are present, dissolve in minimal water and pass through an Amberlite IRA-402 (Cl- form) column, then lyophilize.

Analytical Characterization (LC-MS/MS)

This is the most critical section for researchers. You must differentiate Valeryl-L-carnitine (n-C5) from Isovaleryl-L-carnitine (i-C5) and Pivaloyl-L-carnitine.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (+)

  • Precursor Ion:

    
    
    
    
    
  • Product Ion (Quant):

    
     (Characteristic carnitine backbone fragment).
    
  • Product Ion (Conf):

    
     (Loss of trimethylamine + carboxylic moiety).
    
Chromatographic Separation (Critical)

Since C5-isomers share the


 transition, chromatographic resolution is mandatory.
  • Column: PFP (Pentafluorophenyl) or HILIC columns are superior to C18 for separating carnitine isomers.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: Isocratic hold or shallow gradient is often required to resolve the n-valeryl (elutes later on reverse phase) from isovaleryl (elutes earlier).

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation (MeOH w/ Internal Std) Sample->Extraction Separation UPLC Separation (PFP Column) Extraction->Separation Inject Supernatant Detection MS/MS Detection (MRM 246 > 85) Separation->Detection Resolved Peaks Data Differentiation: Isovaleryl (RT 2.1) vs Valeryl (RT 2.4) Detection->Data

Figure 2: Analytical workflow emphasizing the chromatographic separation of isobaric C5 species.

References

  • Millington, D. S., et al. (1989). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Clinical Chemistry. Retrieved from [Link]

  • Shigematsu, Y., et al. (2000). Modifications in electrospray tandem mass spectrometry for a neonatal screening pilot study in Japan. Journal of Chromatography B. Retrieved from [Link]

Sources

Technical Monograph: Valeryl-L-carnitine Chloride (C5:0)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical, metabolic, and analytical profile of Valeryl-L-carnitine Chloride. It is designed for immediate application in metabolic research and clinical assay development.

Differentiation, Metabolic Significance, and Analytical Quantitation

Part 1: Executive Summary & Chemical Identity

Valeryl-L-carnitine Chloride (CAS 162040-64-4) is the straight-chain C5 ester of L-carnitine. In the context of metabolomics and newborn screening (NBS), it represents a critical analytical challenge: the "C5 Isobaric Conundrum."

Mass spectrometry-based screening often detects a cumulative signal at m/z 246 (positive ion mode), which represents the sum of three distinct biological isomers and one exogenous artifact. Differentiating Valeryl-L-carnitine (straight-chain) from its branched-chain isomers—Isovalerylcarnitine (marker for Isovaleric Acidemia) and 2-Methylbutyrylcarnitine (marker for 2-Methylbutyryl-CoA Dehydrogenase Deficiency)—is essential to prevent false positives and ensure accurate diagnosis.

Physicochemical Profile
PropertySpecification
Chemical Name L-Carnitine Valeryl Ester Chloride
IUPAC Name (2R)-3-carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride
CAS Number 162040-64-4
Molecular Formula C₁₂H₂₄NO₄[1][2][3][4][5][6][7]·Cl
Molecular Weight 281.78 g/mol
Physical State White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, and DMSO; sparingly soluble in acetone.
Stability Stable at -20°C. Susceptible to hydrolysis in basic aqueous solutions (pH > 8.0).

Part 2: Metabolic Context & Mechanism

Valeryl-L-carnitine is a product of the carnitine shuttle system, functioning to transport valeryl-CoA (a 5-carbon fatty acyl group) out of the mitochondria. Unlike its branched isomers, which originate from amino acid catabolism (Leucine/Isoleucine), Valeryl-L-carnitine primarily derives from the beta-oxidation of odd-chain fatty acids or gut bacterial metabolism.

The C5 Differentiation Pathway

The following diagram illustrates the distinct metabolic origins of the C5 acylcarnitine isomers, highlighting why "Total C5" is an insufficient metric for precise diagnosis.

C5_Metabolism cluster_sources Metabolic Origins cluster_intermediates Acyl-CoA Intermediates cluster_carnitines C5 Acylcarnitine Isomers (m/z ~246) Leucine Leucine (Amino Acid) IV_CoA Isovaleryl-CoA Leucine->IV_CoA Catabolism Isoleucine Isoleucine (Amino Acid) MB_CoA 2-Methylbutyryl-CoA Isoleucine->MB_CoA Catabolism OddChainFA Odd-Chain Fatty Acids V_CoA Valeryl-CoA OddChainFA->V_CoA Beta-Oxidation Antibiotics Pivalate (Antibiotics) Piv_CoA Pivaloyl-CoA Antibiotics->Piv_CoA Activation IVC Isovalerylcarnitine (IVA Marker) IV_CoA->IVC CACT MBC 2-Methylbutyrylcarnitine (2-MBG Marker) MB_CoA->MBC CACT VC Valeryl-L-carnitine (Fatty Acid Marker) V_CoA->VC CACT PC Pivaloylcarnitine (Artifact) Piv_CoA->PC CACT

Figure 1: Metabolic origins of isobaric C5 acylcarnitines. Note that Valeryl-L-carnitine (Blue) tracks fatty acid oxidation, while others track amino acid disorders or drug interference.

Part 3: Analytical Methodology (LC-MS/MS)

Standard flow-injection analysis (FIA-MS/MS) cannot distinguish Valeryl-L-carnitine from its isomers. Chromatographic separation is mandatory for confirmation.[3]

Sample Preparation (Dried Blood Spots - DBS)
  • Extraction: Punch 3.2 mm DBS into a 96-well plate.

  • Solvent: Add 100 µL Methanol containing isotopically labeled internal standards (d9-Isovalerylcarnitine). Note: d9-Valerylcarnitine is also available and preferred if specifically quantifying the straight chain.

  • Incubation: Shake at 600 rpm for 20 mins at room temperature.

  • Derivatization (Optional but recommended): Butylation (3N HCl in n-Butanol, 65°C for 15 min) improves sensitivity and chromatographic retention but is not strictly required if using high-sensitivity UPLC. The protocol below assumes non-derivatized analysis for simplicity and speed.

UPLC-MS/MS Separation Protocol

To achieve baseline separation of the C5 isobars, a Pentafluorophenyl (PFP) or high-strength silica C18 column is required. Standard C18 often fails to resolve Isovaleryl and 2-Methylbutyryl adequately.

ParameterSettingRationale
Column Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or PFP equivalentHigh retention for polar compounds; PFP offers shape selectivity for isomers.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Gradient 0-1 min: 0% B; 1-6 min: 0% -> 40% B; 6-8 min: 90% B.Slow gradient required to resolve isobars eluting near 4-5 min.
Flow Rate 0.4 mL/minOptimal for electrospray ionization (ESI).
MS Mode MRM (Positive)
Transition 246.2 -> 85.1 Precursor (M+H) to characteristic carnitine fragment.
Analytical Decision Tree

This workflow ensures that elevated "C5" signals are correctly attributed to Valeryl-L-carnitine or a disease marker.

Analytical_Workflow Start Screening Result: Elevated C5 (m/z 246) UPLC Perform UPLC-MS/MS (Separation Column) Start->UPLC Check_RT Check Retention Time (RT) UPLC->Check_RT Res_Piv RT 1: Pivaloylcarnitine (Antibiotic Artifact) Check_RT->Res_Piv Early Elution Res_Iso RT 2: Isovalerylcarnitine (Suspect IVA) Check_RT->Res_Iso Mid Elution Res_2MB RT 3: 2-Methylbutyrylcarnitine (Suspect 2-MBG) Check_RT->Res_2MB Mid-Late Elution Res_Val RT 4: Valeryl-L-carnitine (Fatty Acid/Microbiome) Check_RT->Res_Val Late Elution

Figure 2: Analytical decision tree for deconvoluting C5 acylcarnitine signals. Valeryl-L-carnitine typically elutes last among the C5 isomers on reverse-phase columns due to the lack of branching (higher hydrophobicity).

Part 4: Synthesis & Handling

For research requiring high-purity standards (e.g., for calibration curves), Valeryl-L-carnitine Chloride can be synthesized via acid chloride acylation.

Protocol:

  • Reagents: L-Carnitine inner salt, Valeryl Chloride, Trifluoroacetic acid (TFA).

  • Reaction: Dissolve L-carnitine in TFA. Add valeryl chloride (1.1 eq) dropwise at 0°C.

  • Conditions: Stir at 50°C for 2 hours.

  • Purification: Precipitate with diethyl ether. Recrystallize from isopropanol/acetone.

  • Validation: 1H-NMR should show a triplet at ~0.9 ppm (terminal methyl) and the characteristic carnitine backbone signals.

Handling:

  • Storage: -20°C, desiccated.

  • Hygroscopicity: The chloride salt is extremely hygroscopic. Weigh rapidly or use a glovebox.

  • Safety: Standard PPE. Avoid inhalation of dust.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11953846, Valerylcarnitine. Source:

  • Minkler, P. E., et al. (2017). Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference.[8] Journal of Chromatography B. Source:

  • Shigematsu, Y., et al. (2010). Newborn screening for isovaleric acidemia: differentiation of isovalerylcarnitine from pivaloylcarnitine. Pediatrics International. Source:

  • American College of Medical Genetics (ACMG). Newborn Screening ACT Sheet: Elevated C5 Acylcarnitine.[9] Source:

  • Cayman Chemical. Valeryl-L-carnitine (chloride) Product Insert & SDS. Source:[10]

Sources

Valeryl-L-carnitine's involvement in cellular signaling pathways

Author: BenchChem Technical Support Team. Date: February 2026

Valeryl-L-carnitine: Metabolic Origins, Signaling Architectures, and Analytical Resolution

Part 1: Executive Summary & Technical Distinction

The C5 Conundrum in Metabolomics In high-throughput metabolomics, "Valeryl-L-carnitine" is frequently a misnomer. The mass spectral signal at m/z 246 (positive ion mode, butyl ester) or m/z 302 (underivatized) represents a composite of three distinct isomers: Isovaleryl-L-carnitine (IVC) , 2-Methylbutyryl-L-carnitine (2-MBC) , and n-Valeryl-L-carnitine (n-VC) .

While often grouped as "C5-acylcarnitines," their biological origins and signaling roles are radically different. IVC and 2-MBC are canonical markers of Branched-Chain Amino Acid (BCAA) catabolism (Leucine and Isoleucine, respectively), heavily implicated in insulin resistance. In contrast, n-VC is a minor species often linked to odd-chain fatty acid oxidation or gut microbial metabolism of valerate.

This guide dissects the specific signaling pathways of these molecules—moving beyond their role as passive fuel intermediates to their function as active signal transducers in proteostasis, bone metabolism, and mitochondrial stress.

Part 2: Metabolic Origins & Divergence

To understand the signaling, one must first map the origin. The accumulation of C5-carnitines is not random; it is a precise readout of mitochondrial flux bottlenecks.

Diagram 1: The C5 Divergence Pathway

This diagram illustrates the distinct metabolic origins of the three C5 isomers, highlighting why "Total C5" analysis is insufficient for mechanistic studies.

C5_Metabolism cluster_0 Precursors Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination Isoleucine L-Isoleucine KMV α-Ketomethylvalerate Isoleucine->KMV Transamination Lysine L-Lysine / Odd-Chain FAs ValerylCoA Valeryl-CoA Lysine->ValerylCoA Gut/Oxidation IVCoA Isovaleryl-CoA KIC->IVCoA Decarboxylation MBCoA 2-Methylbutyryl-CoA KMV->MBCoA Decarboxylation nVC n-Valeryl-L-carnitine (Minor/Microbial) ValerylCoA->nVC CrAT IVC Isovaleryl-L-carnitine (Major C5) IVCoA->IVC CrAT Bottleneck Metabolic Bottleneck (Insulin Resistance) IVCoA->Bottleneck MBC 2-Methylbutyryl-L-carnitine (Isomer) MBCoA->MBC CrAT MBCoA->Bottleneck BCAT BCATm BCKDH BCKDH Complex CAT Carnitine Acyltransferase (CrAT)

Caption: Distinct metabolic origins of isobaric C5-acylcarnitines. IVC and 2-MBC stem from BCAA catabolism, while n-VC arises from Lysine or microbial sources.

Part 3: Signaling Architectures

Recent evidence suggests C5-carnitines are not merely waste products but bioactive signaling lipids.

The Anabolic Bone Signaling Axis (IVC Specific)

Unlike its isomers, Isovaleryl-L-carnitine (IVC) has been shown to specifically modulate osteoblast activity.

  • Mechanism: IVC upregulates the expression of IGFBP-3 (Insulin-like Growth Factor Binding Protein 3) while downregulating IGFBP-5 .

  • Outcome: This shift alters the bioavailability of IGF-1 in the bone microenvironment, promoting osteoblast proliferation and collagen type I synthesis. This pathway is distinct from general L-carnitine effects, suggesting a structural specificity to the isovaleryl moiety.

The Proteostatic Checkpoint (Liver)
  • Mechanism: In hepatic tissues, IVC acts as a signal of "leucine abundance." It inhibits autophagy and proteolysis during starvation states.[1][2]

  • Causality: By mimicking leucine signaling (likely via mTORC1 crosstalk, though direct binding is debated), IVC prevents the catabolic breakdown of cellular proteins, preserving lean mass during metabolic stress.

Mitochondrial Stress & Insulin Resistance (General C5)

Accumulation of C5 acylcarnitines (IVC + 2-MBC) in muscle is a hallmark of metabolic inflexibility .

  • The "Traffic Jam" Model: When BCAA oxidation exceeds the TCA cycle's capacity (or when BCKDH is dysregulated), acyl-CoAs accumulate. Carnitine buffers these toxic CoAs, forming acylcarnitines.

  • Signaling: High intracellular C5 levels correlate with ROS generation and the activation of stress kinases (JNK, PKCθ). These kinases phosphorylate IRS-1 on serine residues, blocking insulin signaling.

  • Key Insight: C5 carnitines are proxies for intramitochondrial acyl-CoA stress, which is the direct effector of insulin resistance.

Diagram 2: C5 Signaling Crosstalk

This diagram maps the disparate signaling effects of C5 species on Bone, Liver, and Muscle tissues.

C5_Signaling cluster_Bone Bone (Osteoblasts) cluster_Liver Liver (Proteostasis) cluster_Muscle Muscle (Insulin Resistance) IVC Isovaleryl-L-carnitine IGFBP3 IGFBP-3 (Upregulation) IVC->IGFBP3 Specific Modulation Auto Autophagy Machinery IVC->Auto Inhibits C5_Pool Accumulated C5 Pool (Muscle) MitoStress Mitochondrial Stress (Acyl-CoA Overload) C5_Pool->MitoStress Reflects IGF1 IGF-1 Bioavailability IGFBP3->IGF1 Modifies Prolif Proliferation & Collagen I IGF1->Prolif Promotes Proteolysis Proteolysis Auto->Proteolysis Blocks JNK JNK / PKCθ Activation MitoStress->JNK Induces ROS IRS1 IRS-1 Serine Phosphorylation JNK->IRS1 Inhibits Insulin Signal

Caption: Multifaceted signaling of C5 carnitines: Anabolic effects in bone/liver vs. stress signaling in muscle.

Part 4: Experimental Protocol – Isomer Resolution

Standard flow-injection MS/MS (used in newborn screening) cannot distinguish IVC, 2-MBC, and n-VC. For research claiming mechanistic insight, chromatographic separation is mandatory.

Protocol: LC-MS/MS Separation of C5 Isomers

This protocol utilizes a PFP (Pentafluorophenyl) or specialized C18 column to resolve structural isomers based on hydrophobicity and branching.

1. Sample Preparation (Derivatization)

  • Why Derivatize? Butylation or methylation increases ionization efficiency and hydrophobicity, aiding retention on reverse-phase columns.

  • Step 1: Extract plasma/tissue with Methanol (containing Internal Standards).

  • Step 2: Dry supernatant under N2.

  • Step 3: Incubate with 3N HCl in n-Butanol at 65°C for 15 min (Forms butyl esters).

  • Step 4: Dry and reconstitute in Mobile Phase A/B (80:20).

2. Chromatographic Conditions

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) OR Ascentis Express PFP.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.[3]

  • Gradient: Slow ramp from 40% B to 60% B over 10 minutes. Note: Isomers elute closely; a shallow gradient is critical.

3. Mass Spectrometry Settings (MRM)

  • Precursor Ion: m/z 302.2 (Butylated C5-Carnitine).

  • Product Ion: m/z 85.1 (Characteristic carnitine backbone fragment).

  • Differentiation: Rely on Retention Time (RT) .

Data Summary: Isomer Retention Profile

AnalyteCommon NamePrecursor (m/z)Product (m/z)Approx. RT (min)*Origin
Isovaleryl-L-carnitine IVC302.285.16.74Leucine
2-Methylbutyryl-L-carnitine 2-MBC302.285.17.50Isoleucine
n-Valeryl-L-carnitine n-VC302.285.17.83Lysine/Microbiome
Pivaloylcarnitine Pivaloyl302.285.17.87Antibiotics (Artifact)

RTs are illustrative for a C18/PFP system; exact times vary by column length and flow rate.

Diagram 3: Analytical Decision Tree

A logic flow for researchers to validate C5 data.

Analysis_Workflow Start Start: C5 Signal Detected (m/z 246 or 302) Method Is method Flow Injection (FIA)? Start->Method FIA_Yes Yes: Cannot Distinguish Isomers Method->FIA_Yes True FIA_No No: LC-MS/MS Used Method->FIA_No False Warning WARNING: Low Specificity Cannot infer pathway FIA_Yes->Warning Report as 'Total C5' only Resolution Check Chromatographic Resolution FIA_No->Resolution Result_IVC Peak 1: Isovaleryl (Leucine Flux) Resolution->Result_IVC Result_MBC Peak 2: 2-Methylbutyryl (Isoleucine Flux) Resolution->Result_MBC Result_Val Peak 3: n-Valeryl (Gut/Odd-Chain FA) Resolution->Result_Val

Caption: Analytical workflow ensuring correct identification of C5 isomers before biological interpretation.

Part 5: References

  • Colucci, S., et al. (2005). L-Carnitine and isovaleryl L-carnitine fumarate positively affect human osteoblast proliferation and differentiation in vitro.[4][5] Calcified Tissue International.

  • Newgard, C. B. (2012). Interplay between lipids and branched-chain amino acids in development of insulin resistance. Cell Metabolism.[6]

  • Ferrer, I., et al. (2007).[7] Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects. Journal of Chromatography B.

  • Miotto, G., et al. (1992). Control of hepatic proteolysis by leucine and isovaleryl-L-carnitine through a common locus.[1] Journal of Biological Chemistry.

  • Koves, T. R., et al. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism.[6]

  • Koeth, R. A., et al. (2013). Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis.[8] Nature Medicine.

Sources

Literature review on the effects of Valeryl-L-carnitine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide to Valeryl-L-carnitine (C5-Carnitine) and Isomeric Differentiation Subtitle: Metabolic Mechanisms, Analytical Profiling, and Biological Effects of C5-Acylcarnitines

Executive Summary

This technical guide provides a rigorous analysis of Valeryl-L-carnitine (C5:0) , a short-chain acylcarnitine ester, and its critical distinction from its branched-chain isomer, Isovaleryl-L-carnitine . While often conflated in rapid clinical mass spectrometry screening under the umbrella of "C5-carnitine," these two molecules originate from distinct metabolic pathways and exhibit divergent biological effects.

Key Technical Takeaways:

  • n-Valeryl-L-carnitine is a marker of straight-chain (odd-carbon) fatty acid oxidation and a specific biomarker for Glutaric Acidemia Type II (MADD) and ionizing radiation exposure.

  • Isovaleryl-L-carnitine is a downstream metabolite of Leucine catabolism, a hallmark of Isovaleric Acidemia (IVA), and possesses distinct anabolic properties in bone tissue engineering.

  • Differentiation requires chromatographic separation prior to MS/MS analysis, as they share the same parent mass (246.2 Da) and primary daughter ion (85.1 Da).

Chemical & Metabolic Identity

To understand the effects of Valeryl-L-carnitine, one must first map its origin relative to its isomers. The "C5-carnitine" pool in plasma is a composite of three isomers:

  • n-Valeryl-L-carnitine: Straight-chain pentanoyl ester.

  • Isovaleryl-L-carnitine: Branched-chain (3-methylbutyryl) ester.

  • 2-Methylbutyryl-L-carnitine: Branched-chain ester (from Isoleucine).

Metabolic Origins Pathway

The following diagram illustrates the divergent synthesis pathways. n-Valeryl-carnitine derives from the beta-oxidation of odd-chain fatty acids (or valproic acid metabolism), whereas Isovaleryl-carnitine derives from amino acid catabolism.

MetabolicPathways cluster_legend Pathway Legend OddChainFA Odd-Chain Fatty Acids (C15, C17, etc.) BetaOx Beta-Oxidation Cycles OddChainFA->BetaOx ValerylCoA Valeryl-CoA (Pentanoyl-CoA) nValerylCarnitine n-Valeryl-L-carnitine (C5:0) ValerylCoA->nValerylCarnitine  Carnitine Acyltransferase   PlasmaC5 Total Plasma C5-Carnitine Pool nValerylCarnitine->PlasmaC5 Leucine L-Leucine KIC alpha-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH IsovalerylCarnitine Isovaleryl-L-carnitine (C5-Iso) IsovalerylCoA->IsovalerylCarnitine  Glycine N-Acylase / CAT   IsovalerylCarnitine->PlasmaC5 BetaOx->ValerylCoA Chain Shortening BCAT BCAT (Transamination) BCKDH BCKDH Complex (Decarboxylation) CACT Carnitine Acyltransferase (CPT/CAT) key1 Blue: Lipid Oxidation Origin key2 Red: Amino Acid Origin

Caption: Divergent metabolic synthesis of C5-carnitine isomers. n-Valeryl forms via lipid oxidation, while Isovaleryl forms via Leucine catabolism.

Analytical Profiling: Separation & Quantification

In drug development and metabolic research, quantifying "C5" without separation renders data ambiguous. The following protocol outlines the standard for distinguishing n-Valeryl from Isovaleryl forms using LC-MS/MS.

Mass Spectrometry Transitions

Both species share the parent ion


. Differentiation relies on chromatographic retention time (RT) or specific minor fragmentation patterns if high-resolution MS is available.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Retention Time (Relative)
n-Valeryl-L-carnitine 246.285.1 (Carnitine backbone)2822Late Eluting (Hydrophobic)
Isovaleryl-L-carnitine 246.285.1 (Carnitine backbone)2822Early Eluting
2-Methylbutyryl-L-carnitine 246.285.1 (Carnitine backbone)2822Intermediate

Note: The 85.1 product ion is characteristic of the trimethylammonium-butyrate backbone common to all acylcarnitines.

Chromatographic Separation Protocol
  • Column: Pentafluorophenyl (PFP) or C18 columns with high aqueous stability.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Isocratic holds are often required to resolve the structural isomers.

  • Validation: Use deuterated internal standards (e.g.,

    
    -Isovalerylcarnitine) to normalize ionization efficiency.
    

Biological Effects & Clinical Significance

The biological "effects" of Valeryl-L-carnitine depend entirely on which isomer is present.

n-Valeryl-L-carnitine (Straight Chain)

This molecule is primarily a metabolic sentinel rather than a bioactive signaling agent.

  • Biomarker for Glutaric Acidemia Type II (MADD):

    • In Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), electron transfer flavoprotein (ETF) dysfunction prevents the oxidation of various substrates.

    • Effect: Accumulation of straight-chain C5 (Valeryl) alongside C4 (Butyryl) and C8 (Octanoyl) carnitines.

    • Clinical Utility: Elevated n-Valeryl-L-carnitine distinguishes MADD from pure Isovaleric Acidemia (which elevates only Isovaleryl).

  • Radiation Exposure Biomarker:

    • Research in non-human primates (Rhesus monkeys) indicates that serum n-Valeryl-L-carnitine levels increase significantly following exposure to ionizing radiation (7–10 Gy).[1]

    • Mechanism: Likely due to radiation-induced perturbation of fatty acid oxidation or mitochondrial membrane damage releasing acylcarnitine stores.

  • Odd-Chain Fatty Acid Oxidation:

    • Serves as the transport vehicle for pentanoic acid derivatives entering the mitochondria.

Isovaleryl-L-carnitine (Branched Chain)

This isomer exhibits distinct pharmacological bioactivity , particularly in bone metabolism.

  • Osteoblast Anabolism (Bone Health):

    • Effect: Isovaleryl-L-carnitine (Iso-V-LC) significantly enhances osteoblast proliferation and differentiation in vitro.[2]

    • Potency: Studies indicate Iso-V-LC stimulates collagen type I (COLLI) and bone sialoprotein (BSP) expression at concentrations 10-fold lower than L-carnitine alone.[2]

    • Mechanism: It likely modulates the IGF-1 signaling axis, increasing IGFBP-3 (Insulin-like Growth Factor Binding Protein 3) levels, which promotes bone matrix synthesis.

  • Detoxification in Isovaleric Acidemia (IVA):

    • In patients with Isovaleryl-CoA Dehydrogenase deficiency, toxic isovaleryl-CoA accumulates.

    • Therapeutic Effect: L-carnitine supplementation conjugates with the isovaleryl group to form Isovaleryl-L-carnitine , which is water-soluble and excreted in urine, effectively detoxifying the mitochondria.

Experimental Protocols

Chemical Synthesis of Valeryl-L-carnitine

For research requiring high-purity standards (differentiation from commercial mixes).

  • Reagents: L-carnitine inner salt, Valeryl chloride (pentanoyl chloride), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve L-carnitine in TFA.

    • Add Valeryl chloride (1.2 equivalents) dropwise at 0°C.

    • Stir at room temperature for 2 hours (monitor via TLC).

    • Precipitate product using cold diethyl ether.

    • Purification: Recrystallize from isopropanol/acetone to remove free fatty acids.

    • Validation: Confirm structure via

      
      H-NMR (look for triplet at 
      
      
      
      ppm for terminal methyl of valeryl chain) and MS (m/z 246).
Osteoblast Proliferation Assay (Iso-V-LC Model)
  • Cell Line: Human osteoblast-like cells (e.g., MG-63 or primary isolates).

  • Treatment:

    • Control: Basal medium.

    • Experimental: Medium + Isovaleryl-L-carnitine (10

      
      M to 100 
      
      
      
      M).
  • Readout:

    • Proliferation:

      
      -Thymidine incorporation at 24h.
      
    • Differentiation: Alkaline Phosphatase (ALP) activity assay at 7 days.

    • Matrix Synthesis: Western blot for Collagen Type I.

References

  • Patano, N. et al. (2008).[3] "L-carnitine and isovaleryl L-carnitine fumarate positively affect human osteoblast proliferation and differentiation in vitro."[2] Calcified Tissue International. Link

  • Miotto, G. et al. (1989).[4] "Inhibitory action of isovaleryl-L-carnitine on proteolysis in perfused rat liver." Biochemical and Biophysical Research Communications. Link

  • Roe, C. R. et al. (1984). "L-carnitine therapy in isovaleric acidemia." Journal of Clinical Investigation. Link

  • Pannala, V. R. et al. (2019). "Metabolic Pathways of Acylcarnitine Synthesis." Metabolites.[5] Link

  • Cayman Chemical. "Valeryl-L-carnitine (chloride) Product Information." Link

  • Schrader, M. et al. (2014). "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues." Journal of Chromatography B. Link

Sources

Technical Guide: Valeryl-L-carnitine (C5) Quantification for Radiation Biodosimetry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Valeryl-L-carnitine (C5-carnitine) as a high-throughput biomarker for ionizing radiation exposure. Purpose: To provide a rigorous technical framework for the quantification of C5-carnitine in biological matrices (serum/urine) using LC-MS/MS. Context: In mass-casualty radiological incidents, rapid triage is critical. Traditional cytogenetics (dicentric assay) are too slow (days). Metabolomics offers a solution: radiation-induced mitochondrial dysfunction and proteolysis lead to acute perturbations in the acylcarnitine pool. Valeryl-L-carnitine, a short-chain acylcarnitine derived from branched-chain amino acid (BCAA) catabolism and fatty acid oxidation, has emerged as a persistent, dose-dependent biomarker in non-human primate (NHP) models.

Part 1: The Mechanistic Basis

Mitochondrial Dysfunction and BCAA Catabolism

To utilize Valeryl-L-carnitine as a biomarker, one must understand its origin. Unlike long-chain acylcarnitines which are exclusively derived from fatty acids, C5-carnitine lies at the intersection of Fatty Acid


-Oxidation (FAO)  and Branched-Chain Amino Acid (BCAA) catabolism .
  • Radiation-Induced Proteolysis: Ionizing radiation (IR) triggers immediate cellular damage and oxidative stress (ROS). This forces the cell into a catabolic state, breaking down proteins to mobilize amino acids for repair or energy.

  • The BCAA Connection: Leucine and Isoleucine are degraded into isovaleryl-CoA and

    
    -methylbutyryl-CoA, respectively. Under normal conditions, these enter the TCA cycle.
    
  • The Metabolic Block: Radiation damages mitochondrial membranes and impairs the electron transport chain (ETC). This "back-pressure" inhibits the dehydrogenases responsible for processing these CoA esters.

  • Carnitine Shuttle Ejection: To prevent CoA trapping (which would halt metabolism), the accumulated acyl groups are transferred to L-carnitine by carnitine acyltransferases. This forms Valeryl-L-carnitine (and its isomer Isovalerylcarnitine), which is then exported into the blood and urine.

Pathway Visualization

The following diagram illustrates the cascade from radiation exposure to detectable C5 accumulation.

Radiation_Mechanism IR Ionizing Radiation (IR) ROS ROS Generation (Oxidative Stress) IR->ROS Mito Mitochondrial Dysfunction ROS->Mito Prot Proteolysis (Protein Breakdown) ROS->Prot Block Metabolic Block (Dehydrogenase Inhibition) Mito->Block Impairs ETC BCAA BCAA Mobilization (Leu/IsoLeu) Prot->BCAA AcylCoA Acyl-CoA Accumulation BCAA->AcylCoA Block->AcylCoA Backlog AcylCoA->Block Transfer Carnitine Acyltransferase (Buffering) AcylCoA->Transfer CoA Trapping Prevention VLC Valeryl-L-carnitine (Serum/Urine Elevation) Transfer->VLC Export to Circulation

Figure 1: Mechanistic pathway linking radiation-induced mitochondrial injury to Valeryl-L-carnitine accumulation.

Part 2: Diagnostic Utility & Kinetics

Dose-Response and Temporal Window

Data from NHP models (Rhesus macaques) indicates that C5-carnitine is not just a transient marker but stable enough for delayed triage (24h to 7 days post-exposure).

Table 1: Kinetic Profile of Valeryl-L-carnitine Post-Irradiation

ParameterSerum CharacteristicsUrine CharacteristicsNotes
Response Type Elevation (Accumulation)Elevation (Excretion)Serum represents the circulating pool; urine represents clearance.
Time Window 24h - 7 Days24h - 7 DaysPersistent elevation allows for delayed sampling.
Dose Sensitivity Linear (1 - 10 Gy range)Linear (1 - 10 Gy range)Capable of distinguishing <2 Gy (survivable) from >6 Gy (lethal).
Sex Differences MinimalSignificantMales often show higher baseline and excretion rates; sex-matched controls are vital.
Specificity HighModerateUrine can be confounded by hydration status; normalization to Creatinine is mandatory.
The Isomer Challenge

Technical Note: "Valeryl-L-carnitine" (C5) often co-elutes with its isomer "Isovalerylcarnitine." In most rapid LC-MS/MS biodosimetry methods, these are quantified as a sum (C5-carnitines). This is acceptable for triage as both are elevated by the same radiation-induced mechanisms (BCAA breakdown).

Part 3: Analytical Methodology (LC-MS/MS)

Experimental Design Philosophy

To ensure Trustworthiness and Self-Validation , this protocol avoids complex derivatization (which introduces variability) and relies on protein precipitation with stable isotope dilution.

Core Principle: The analyte must be measured against a deuterated internal standard (IS) of identical chemical structure (


-Valerylcarnitine or 

-C5) added before extraction to account for matrix effects and recovery losses.
Workflow Visualization

LCMS_Workflow Sample Biofluid Sample (20 µL Serum) IS Add Internal Std (d9-Valerylcarnitine) Sample->IS Precip Protein Precip (80 µL MeOH) IS->Precip Spin Centrifugation (10,000g, 10 min) Precip->Spin Super Supernatant Collection Spin->Super Dry Evaporation (N2 Stream) Super->Dry Recon Reconstitution (Mobile Phase) Dry->Recon LC LC Separation (C18 or HILIC) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Analytical workflow for the extraction and quantification of C5-carnitine.

Detailed Protocol

1. Reagents & Standards:

  • Analyte: Valeryl-L-carnitine (C5).

  • Internal Standard (IS):

    
    -Valeryl-L-carnitine (Preferred) or 
    
    
    
    -C5.
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

2. Sample Preparation (Serum):

  • Aliquot 20 µL of serum into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard working solution (e.g., 1 µM in MeOH). Crucial: Allow to equilibrate for 5 mins.

  • Add 170 µL of ice-cold Methanol (1:9 ratio) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes (enhances precipitation).

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial. (Optional: Dry down and reconstitute if higher sensitivity is needed, but direct injection is often sufficient for C5).

3. LC-MS/MS Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for carnitines due to their polarity, or a high-strength silica C18 (e.g., Waters HSS T3).

  • Mobile Phase A: 0.1% Formic Acid in Water + 10mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Gradient: 95% B to 50% B over 5 minutes (HILIC mode).

  • MS Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2][3]

4. MRM Transitions (Example):

  • Valeryl-L-carnitine:

    
     (Precursor 
    
    
    
    Product). Note: 85.1 is the characteristic fragment for the carnitine backbone.
  • IS (

    
    -C5): 
    
    
    
    .

Part 4: Validation & Quality Assurance

To maintain Scientific Integrity , the following controls must be embedded in every batch:

  • System Suitability Test (SST): Inject a neat standard before samples to ensure retention time stability (<2% shift) and sensitivity.

  • Quality Controls (QCs): Prepare pooled serum spiked with Low, Medium, and High concentrations of C5. Run these every 10 samples.

  • Matrix Effect Evaluation: Compare the slope of a calibration curve in solvent vs. a calibration curve in matrix (post-extraction spike). If suppression >20%, adjust the extraction or switch to a more matched Internal Standard.

References

  • Pannkuk, E. L., et al. (2015). Metabolomic quantitative analysis of nonhuman primate serum after exposure to ionizing radiation. Radiation Research, 184(1), 12-23. [Link]

  • Laiakis, E. C., et al. (2014). Metabolic dysregulation after total body irradiation in nonhuman primates: long-term effects. Radiation Research, 181(4), 350-361. [Link]

  • Johnson, C. H., et al. (2012). Radiation metabolomics and its potential in biodosimetry. International Journal of Radiation Biology, 88(9), 685-695. [Link]

  • Pannkuk, E. L., et al. (2016). Targeted metabolomics of nonhuman primate serum after exposure to ionizing radiation: potential tools for high-throughput biodosimetry.[1][3] RSC Advances, 6(57), 51192-51202. [Link]

  • Konig, J., et al. (2019). Liquid Chromatography–Mass Spectrometry-Based Metabolomics of Nonhuman Primates after 4 Gy Total Body Radiation Exposure. Journal of Proteome Research, 18(9), 3332–3342. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Clinical Biochemists, Drug Development Professionals Version: 1.0

Executive Summary

In the landscape of Newborn Screening (NBS) and metabolic drug development, "Valeryl-L-carnitine" (C5-carnitine) represents a complex isobaric group rather than a single biomarker. While often collectively flagged as "C5" in high-throughput mass spectrometry, this signal comprises distinct structural isomers—Isovalerylcarnitine , 2-Methylbutyrylcarnitine , Pivaloylcarnitine , and n-Valerylcarnitine —each with radically different clinical implications.

This guide deconstructs the biochemical link between these C5 species and Inborn Errors of Metabolism (IEMs). It provides a rigorous framework for differentiating lethal pathologies (e.g., Isovaleric Acidemia) from benign variants (e.g., 2-MBCD) and iatrogenic artifacts (e.g., antibiotic interference), establishing a self-validating diagnostic and therapeutic protocol.

Biochemical Foundation: The C5 Isobaric Conundrum

To the mass spectrometer operating in Flow Injection Analysis (FIA) mode, all molecules with a mass-to-charge ratio (m/z) of approx. 246 (as butyl esters) or 304 (underivatized) appear identical. However, the "C5" peak is a composite of four distinct acylcarnitines derived from separate origins.

Table 1: Comparative Biochemistry of C5 Acylcarnitine Isomers
Isomer NameBiochemical OriginAssociated Disorder (IEM)Clinical Severity
Isovalerylcarnitine Leucine CatabolismIsovaleric Acidemia (IVA) Critical (Neurotoxic, Acidosis)
2-Methylbutyrylcarnitine Isoleucine Catabolism2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD) Variable (Often Benign/Asymptomatic)
Pivaloylcarnitine Exogenous (Pivalate-conjugated antibiotics)None (Iatrogenic Interference)False Positive (Carnitine depletion risk)
n-Valerylcarnitine Fatty Acid Oxidation / StandardsMADD / Glutaric Acidemia II (Rarely isolated)Variable (Usually part of broad profile)

Pathophysiology and Mechanisms[1]

Isovaleric Acidemia (IVA)

Mechanism: IVA is caused by a deficiency in Isovaleryl-CoA Dehydrogenase (IVD) .[1][2] This enzyme catalyzes the third step of Leucine catabolism.

  • Blockade: Failure to convert Isovaleryl-CoA to 3-Methylcrotonyl-CoA.

  • Accumulation: Toxic Isovaleryl-CoA accumulates in the mitochondria.

  • Carnitine Link: To protect the mitochondrial CoA pool, the cell conjugates the acyl group to carnitine, forming Isovalerylcarnitine . This is exported to the blood (detectable marker) and urine.

  • Toxicity: Unconjugated isovaleric acid is neurotoxic. The formation of the carnitine ester is a detoxification mechanism, but chronic excretion leads to secondary carnitine deficiency .

2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD)

Mechanism: Deficiency in Short/Branched Chain Acyl-CoA Dehydrogenase (SBCAD) .[3]

  • Blockade: Failure to convert 2-Methylbutyryl-CoA (from Isoleucine) to Tiglyl-CoA.

  • Accumulation: 2-Methylbutyrylcarnitine accumulates.

  • Clinical Nuance: Unlike IVA, this condition is frequently asymptomatic in screened populations (e.g., Hmong ethnicity), making the differentiation from IVA critical to avoid unnecessary medical intervention.

The Pivalate Artifact (Drug-Induced False Positive)

Pivalic acid (2,2-dimethylpropionic acid) is used in prodrug antibiotics (e.g., Pivmecillinam, Pivampicillin) to increase oral bioavailability.

  • Metabolism: Upon hydrolysis, pivalate is released. It is not metabolized by human enzymes but is avidly conjugated by Carnitine Acyltransferase .

  • Result: Formation of Pivaloylcarnitine , which is isobaric to Isovalerylcarnitine.

  • Impact: This depletes free carnitine pools (90% excretion) and triggers false-positive NBS results for IVA.

Visualization: Metabolic Pathways & Diagnostic Logic

Diagram 1: The Origin of C5 Isomers

This pathway map illustrates the distinct metabolic origins of the C5 species, highlighting where the enzymatic blocks occur.

C5_Pathways cluster_Leu Leucine Catabolism cluster_Ile Isoleucine Catabolism cluster_Exo Exogenous Sources Leu L-Leucine KIC alpha-Ketoisocaproate Leu->KIC IVCoA Isovaleryl-CoA KIC->IVCoA IVC Isovalerylcarnitine (C5 Marker for IVA) IVCoA->IVC Carnitine Acyltransferase MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA IVD Enzyme (Blocked in IVA) MBC 2-Methylbutyrylcarnitine (C5 Marker for 2-MBCD) Ile L-Isoleucine KMV alpha-Keto-beta-methylvalerate Ile->KMV MB_CoA 2-Methylbutyryl-CoA KMV->MB_CoA MB_CoA->MBC Carnitine Acyltransferase Tig_CoA Tiglyl-CoA MB_CoA->Tig_CoA SBCAD Enzyme (Blocked in 2-MBCD) Drug Pivalate Antibiotics Piv Pivalic Acid Drug->Piv Carnitine Conjugation PivC Pivaloylcarnitine (False Positive) Piv->PivC Carnitine Conjugation

Caption: Metabolic origins of C5 acylcarnitines. Red nodes indicate the diagnostic accumulation products detected in blood.

Experimental Protocol: Second-Tier LC-MS/MS Separation

To validate a "C5 High" screening result, researchers must separate the isomers. The following protocol uses Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS.

Methodology Rationale

Standard FIA-MS/MS sums all C5 species. This protocol utilizes a C18 stationary phase to exploit the subtle hydrophobicity differences between the branched (Isovaleryl, Pivaloyl) and straight-chain (n-Valeryl) isomers.

Step-by-Step Workflow

Reagents:

  • Internal Standard: d9-Isovalerylcarnitine (or d9-C5).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation:

  • Extraction: Punch 3mm Dried Blood Spot (DBS) into a 96-well plate.

  • Elution: Add 100 µL Methanol containing Internal Standard. Shake for 20 min at room temperature.

  • Transfer: Transfer supernatant to a clean plate. Evaporate to dryness under N2.

  • Reconstitution: Reconstitute in 50 µL Mobile Phase (80:20 A:B).

LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polarity)

    • 1-6 min: Linear gradient to 60% B

    • 6-8 min: Wash at 98% B

  • MRM Transitions (Positive Mode):

    • Precursor: 246.2 m/z (Butyl ester) or 304.2 m/z (Free acid).

    • Product: 85.0 m/z (Characteristic carnitine fragment).

Data Interpretation (Retention Time Order):

  • Pivaloylcarnitine: Elutes first (Most polar/compact).

  • 2-Methylbutyrylcarnitine: Elutes second.

  • Isovalerylcarnitine: Elutes third.

  • n-Valerylcarnitine: Elutes last (Straight chain = most hydrophobic interaction).

Diagram 2: Diagnostic Algorithm

Diagnostic_Flow Screen Newborn Screen (FIA-MS/MS) Result: Elevated C5 Tier2 2nd Tier Test: UPLC-MS/MS (Isomer Separation) Screen->Tier2 Piv Peak: Pivaloylcarnitine Tier2->Piv Iso Peak: Isovalerylcarnitine Tier2->Iso MBC Peak: 2-Methylbutyrylcarnitine Tier2->MBC Action1 Check Maternal Drug History (Antibiotics) Piv->Action1 Action2 Urgent Clinical Referral Suspected IVA Iso->Action2 Action3 Urine Organic Acids Confirm 2-MBCD MBC->Action3

Caption: Decision tree for differentiating elevated C5 results. Separation prevents false diagnosis of IVA.

Therapeutic Implications & Drug Development

L-Carnitine as a Therapeutic Agent

In IVA and other organic acidemias, L-carnitine is not merely a supplement but a scavenger drug .

  • Mechanism: By conjugating with isovaleryl-CoA, L-carnitine facilitates the export of the toxic acyl group from the mitochondria to the urine (as isovalerylcarnitine).

  • Dosing: High doses (100–300 mg/kg/day) are used to maintain free carnitine levels and drive the detoxification reaction.

  • Monitoring: Efficacy is monitored by measuring the ratio of Free Carnitine (C0) to Acylcarnitine (C5) and ensuring urine excretion of isovalerylcarnitine.

Drug Development Targets

For researchers developing small molecule therapies (e.g., chaperones for IVD folding or substrate reduction therapies):

  • Biomarker Specificity: Clinical trials must use LC-MS/MS to ensure "C5 reduction" specifically refers to Isovalerylcarnitine, not confounders.

  • Inclusion Criteria: Patients with 2-MBCD (benign C5 elevation) must be rigorously excluded from IVA trials.

  • Safety Markers: Monitoring n-valerylcarnitine can serve as a control for general fatty acid oxidation flux in MADD-related studies.

References

  • National Institutes of Health (NIH). Isovaleric Acidemia - Genetics Home Reference. [Link]

  • Vilarinho, L., et al. Pivaloylcarnitine: A false positive in newborn screening for isovaleric acidemia. [Link]

  • American College of Medical Genetics (ACMG). Newborn Screening ACT Sheet: Elevated C5 Acylcarnitine. [Link]

  • Millington, D. S., et al. Tandem mass spectrometry in newborn screening of branched-chain organic acidurias. [Link]

  • Shigematsu, Y., et al. Newborn screening for isovaleric acidemia: differentiation of isovalerylcarnitine from pivaloylcarnitine. [Link]

Sources

Methodological & Application

Application Note: Valeryl-L-carnitine as an Analytical Reference Standard for Isobaric Resolution in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the landscape of clinical metabolomics and newborn screening (NBS), "C5 Acylcarnitine" represents a notorious analytical bottleneck. While Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) is the industry standard for high-throughput screening, it suffers from a critical limitation: it cannot distinguish between isobaric species.

The mass-to-charge ratio (m/z) of 246.2 (protonated parent ion) is shared by four distinct molecules:

  • Isovalerylcarnitine (i-C5): The primary marker for Isovaleric Acidemia (IVA).[1][2]

  • 2-Methylbutyrylcarnitine (m-C5): The marker for Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCAD).

  • Pivaloylcarnitine (p-C5): An iatrogenic artifact caused by pivalate-conjugated antibiotics (e.g., pivampicillin), leading to false positives.

  • Valerylcarnitine (n-C5): The straight-chain isomer, associated with specific fatty acid oxidation defects (GA-II) or dietary origins.

This Application Note defines the protocol for using Valeryl-L-carnitine as a definitive chromatographic reference standard. By establishing the retention time (RT) of the n-C5 isomer, analysts can resolve the "C5 cluster," drastically reducing false-positive rates for IVA and preventing unnecessary clinical anxiety.

Clinical & Biological Context

Understanding the biological origin of these isomers is prerequisite to accurate analysis. The presence of Valeryl-L-carnitine in a sample often indicates a different metabolic pathway than its branched-chain counterparts.

Isomer NameAbbr.Origin PathwayClinical Significance
Isovalerylcarnitine i-C5Leucine CatabolismIsovaleric Acidemia (IVA) (Critical)
2-Methylbutyrylcarnitine m-C5Isoleucine CatabolismSBCAD Deficiency (Variable severity)
Valerylcarnitine n-C5Fatty Acid OxidationGA-II / MADD ; Dietary; Normals
Pivaloylcarnitine p-C5Xenobiotic MetabolismDrug Artifact (False Positive for IVA)

The Analytical Imperative: Without a purified Valeryl-L-carnitine standard to define the n-C5 retention time window, an LC-MS/MS method cannot validate the separation of the critical i-C5 and p-C5 peaks.

Analytical Challenges: The Isobaric Dilemma

The fundamental challenge is that all four compounds fragment to produce the same characteristic daughter ion (m/z 85, the carnitine backbone) upon Collision-Induced Dissociation (CID).

Logical Workflow: From Screening to Confirmation

C5_Workflow Screen Primary Screen (FIA-MS/MS) Detects Total C5 (m/z 246) Decision Is Total C5 > Cutoff? Screen->Decision Stop Result: Normal Decision->Stop No Tier2 2nd Tier Test (LC-MS/MS) Requires Separation Decision->Tier2 Yes Analysis Compare Retention Times Tier2->Analysis RefStd Valeryl-L-carnitine Standard (Defines n-C5 RT) RefStd->Analysis Calibration Diag_IVA Peak matches i-C5 (Possible IVA) Analysis->Diag_IVA Diag_Drug Peak matches p-C5 (Antibiotic Artifact) Analysis->Diag_Drug Diag_Other Peak matches n-C5 (GA-II / Other) Analysis->Diag_Other

Caption: Workflow demonstrating the critical role of the reference standard in differentiating clinical outcomes.

Experimental Protocols

Protocol A: Standard Preparation & Handling

Objective: Create a stable, accurate stock solution of Valeryl-L-carnitine for retention time locking.

Materials:

  • Valeryl-L-carnitine Hydrochloride (Solid standard, >98% purity).

  • Methanol (LC-MS Grade).

  • Formic Acid (LC-MS Grade).

  • Class A Volumetric Glassware.

Procedure:

  • Stoichiometric Correction: Most standards are supplied as HCl salts. You must correct for the salt content to determine the free base concentration.

    • Formula:

      
      
      
  • Primary Stock (1 mg/mL):

    • Dissolve the corrected mass of Valeryl-L-carnitine in 50:50 Methanol:Water (v/v).

    • Note: Avoid 100% Methanol for long-term storage of acylcarnitines to prevent transesterification (though less critical for C5 than long-chain acylcarnitines, it is Good Laboratory Practice).

  • Working Standard (1 µM):

    • Dilute the Primary Stock into Mobile Phase A (0.1% Formic Acid in Water).

    • Stability Check: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: LC-MS/MS Separation Method (Underivatized)

Objective: Chromatographically resolve n-C5 from i-C5 and m-C5. Rationale: We utilize a Pentafluorophenyl (PFP) or a specialized C18 column. PFP phases offer superior selectivity for isomeric compounds due to pi-pi interaction mechanisms which differ between the branched and straight-chain isomers.

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).

  • Column: Kinetex PFP (2.1 x 100 mm, 2.6 µm) OR Raptor ARC-18 (2.7 µm).

  • Column Temp: 40°C (Strict control required for RT reproducibility).

Mobile Phases:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile (PFP Column):

Time (min)% Mobile Phase BFlow Rate (mL/min)Phase Description
0.050.4Equilibrium
1.050.4Load
8.0600.4Isomer Elution Window
8.1950.5Wash
10.0950.5Wash
10.150.4Re-equilibration
12.050.4Ready

MS/MS Transitions (ESI Positive):

  • Precursor: 246.2 m/z (M+H)+

  • Product: 85.1 m/z (Characteristic Carnitine fragment)

  • Dwell Time: 50 ms

  • Collision Energy: 25-30 eV (Optimize for max sensitivity)

Data Analysis & Interpretation

When analyzing the chromatogram, the elution order is the primary validation tool. On a PFP column, the elution order is typically:

  • Pivaloylcarnitine (p-C5) - Elutes First (Most polar/compact)

  • Isovalerylcarnitine (i-C5)

  • 2-Methylbutyrylcarnitine (m-C5) [3]

  • Valerylcarnitine (n-C5) - Elutes Last (Straight chain, most hydrophobic interaction)

Self-Validating System Check: Run a "System Suitability Mix" containing all four isomers at the start of every batch.

  • Pass Criteria: Valley-to-peak ratio between i-C5 and m-C5 must be < 10% (baseline resolution preferred).

  • Fail Criteria: Co-elution of n-C5 and m-C5.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
RT Drift (>0.2 min) pH fluctuation in Mobile PhaseRemake Mobile Phase A; ensure Formic Acid is fresh.
Broad Peaks Column overload or Dead VolumeCheck fittings; dilute sample 1:5.
Loss of Resolution Column aging (Stationary phase collapse)Replace column. PFP columns are sensitive to high pH washes.

References

  • American College of Medical Genetics and Genomics (ACMG). "Newborn Screening ACT Sheet: Elevated C5 Acylcarnitine." ACMG Guidelines. [Link]

  • Minkler, P. E., et al. (2015). "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS." Clinical Chemistry. [Link]

  • Shigematsu, Y., et al. (2010). "Newborn screening for isovaleric acidemia: differentiation of isovalerylcarnitine from pivaloylcarnitine." Pediatrics International. [Link]

  • Boemer, F., et al. (2020). "Development of a LC-MS/MS method for the separation of C5-acylcarnitine isomers in dried blood spots." Clinica Chimica Acta. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 133137, Valerylcarnitine." PubChem. [Link]

Sources

Application Note: Precision Metabolic Profiling of Valeryl-L-carnitine (n-C5) in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The C5 Isobar Challenge

Valeryl-L-carnitine (n-C5) represents a unique challenge in metabolic research. Unlike its well-characterized analogs Acetyl-L-carnitine (C2) and Propionyl-L-carnitine (C3), n-C5 is frequently conflated with its isobaric isomers: Isovalerylcarnitine (i-C5) and Pivaloylcarnitine (p-C5) .[1]

  • n-Valerylcarnitine: Derived from odd-chain fatty acid oxidation and specific amino acid catabolism.

  • Isovalerylcarnitine: A hallmark marker of Isovaleric Acidemia (IVA), derived from Leucine catabolism.

  • Pivaloylcarnitine: An exogenous artifact often originating from pivalate-conjugated antibiotics.[1][2]

Why study Valeryl-L-carnitine? Research into n-C5 is critical for:

  • Mitochondrial Flux Analysis: It serves as a specific probe for Carnitine Acetyltransferase (CrAT) and Carnitine Octanoyltransferase (CrOT) overlap regions.

  • Differential Toxicity: Distinguishing the bioenergetic profile of n-C5 from the known neurotoxicity of accumulating i-C5 in organic acidemias.

  • Odd-Chain Fatty Acid Metabolism: Understanding the handling of C5 moieties entering the TCA cycle via Propionyl-CoA.

This guide details protocols to isolate, administer, and measure the specific effects of Valeryl-L-carnitine, ensuring data is not contaminated by isomeric noise.

Animal Model Selection & Experimental Design

A. The Pharmacokinetic Discrimination Model (Wild-Type Rat)

Purpose: To establish the baseline handling, tissue distribution, and clearance of n-C5 without the confounding background of metabolic disease.

  • Species: Sprague-Dawley Rats (Male, 250-300g).

  • Rationale: Rats provide sufficient blood volume for serial sampling (PK profiling) and sufficient tissue mass for mitochondrial isolation from a single animal.

  • Control: Vehicle (Saline) vs. Isovaleryl-L-carnitine (positive control for isomer comparison).

B. The OCTN2 Deficient Model (JVS Mice)

Purpose: To determine if n-C5 transport is dependent on the organic cation transporter 2 (OCTN2).

  • Strain: Slc22a5 deficient mice (Juvenile Visceral Steatosis - JVS).

  • Application: Comparative uptake studies. If n-C5 fails to accumulate in cardiac tissue in JVS mice compared to WT, its transport is OCTN2-dependent.

Detailed Protocol: In Vivo Pharmacokinetics & Tissue Distribution

Objective: To administer n-Valeryl-L-carnitine and quantify its specific accumulation in high-energy tissues (Heart, Skeletal Muscle), distinguishing it from endogenous Isovaleryl-carnitine.

Reagents
  • Test Article: Valeryl-L-carnitine hydrochloride (Sigma-Aldrich or equivalent, >98% purity).

  • Internal Standard: d3-Valeryl-L-carnitine (Deuterated).

  • Vehicle: 0.9% Saline.

Workflow
  • Acclimatization: House animals for 7 days on a standard chow diet (avoid diets high in pivalate precursors).

  • Catheterization: Implant jugular vein catheters 24 hours prior to dosing for stress-free serial blood sampling.

  • Administration:

    • Dose: 100 mg/kg (Single Bolus IV or IP).

    • Volume: 2 mL/kg.

  • Sampling Timepoints:

    • Plasma: 0 (pre-dose), 5, 15, 30, 60, 120, 240 min.

    • Tissue Harvest (Terminal): 240 min post-dose. Collect Heart, Liver, Soleus, and Kidney.

  • Sample Processing:

    • Snap freeze tissues in liquid nitrogen immediately.

    • Plasma: Centrifuge at 2000 x g, 4°C, 10 min. Store at -80°C.

Analytical Validation (Crucial Step)

Standard Flow Injection Analysis (FIA) cannot distinguish n-C5 from i-C5. You must use UPLC-MS/MS with chromatographic separation.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Slow ramp (5% B to 40% B over 10 minutes) is required to resolve the n-Valeryl peak from the Isovaleryl peak.

Detailed Protocol: Mitochondrial Respiration (Ex Vivo)

Objective: To determine if Valeryl-L-carnitine can support mitochondrial respiration (State 3) and to measure the efficiency of its entry into the Beta-oxidation spiral.

System: High-Resolution Respirometry (e.g., Oroboros O2k or Seahorse XF).

Tissue Preparation
  • Isolation: Rapidly excise the heart. Wash in ice-cold BIOPS buffer.

  • Permeabilization: Mechanically separate fibers (saponin-permeabilized fibers are preferred over isolated mitochondria to preserve mitochondrial morphology).

    • Incubate fibers in BIOPS + Saponin (50 µg/mL) for 30 min at 4°C.

    • Wash 3x in MiR05 respiration buffer.

Respirometry Protocol (SUIT - Substrate-Uncoupler-Inhibitor Titration)
  • Chamber Temp: 37°C.

  • Buffer: MiR05.

StepAdditionConcentrationPhysiological StateMechanism Probed
1Malate 2 mMState 2 (Leak)Complex I priming.
2ADP 2.5 mM-Phosphate acceptor.
3Valeryl-L-carnitine Titration (0.1 - 2 mM)State 3 (C5) Primary Readout: Capacity of n-C5 to drive respiration via Beta-oxidation/TCA.
4Cytochrome c 10 µMQC CheckMembrane integrity (increase >10% indicates damage).
5Rotenone 0.5 µM-Inhibits Complex I (checks if C5 oxidation is FADH2 dependent).
6Antimycin A 2.5 µMROXResidual Oxygen Consumption (Background).

Data Interpretation:

  • If Valeryl-L-carnitine stimulates O2 consumption significantly above baseline (Malate only), it confirms the tissue possesses the specific Acyl-CoA Dehydrogenase specificity for straight-chain C5.

  • Compare rates against Octanoylcarnitine (C8) (Medium chain control) and Acetylcarnitine (C2) .

Visualizing the C5 Metabolic & Analytical Landscape

The following diagram illustrates the convergence of different biological inputs into the "C5 Pool" and the necessity of chromatographic separation for accurate modeling.

C5_Pathways cluster_inputs Biological Origins cluster_isobars The Isobaric Trap (Mass ~246 m/z) cluster_analysis Analytical Resolution OddChainFA Odd-Chain Fatty Acids nVal n-Valerylcarnitine (Target) OddChainFA->nVal Beta-Oxidation Leucine Leucine Catabolism iVal Isovalerylcarnitine (Toxic Isomer) Leucine->iVal IVD Dehydrogenase Antibiotics Pivalate Antibiotics pVal Pivaloylcarnitine (Artifact) Antibiotics->pVal Conjugation FIA Flow Injection Analysis (Standard NBS) nVal->FIA UPLC UPLC-MS/MS (Required Protocol) nVal->UPLC iVal->FIA iVal->UPLC pVal->FIA pVal->UPLC Result_Mix Summed Signal (False Positive Risk) FIA->Result_Mix Co-elution Result_Sep Resolved Peaks (Accurate PK Data) UPLC->Result_Sep Chromatographic Separation

Caption: Figure 1. The "Isobaric Trap" in C5 research. Standard methods conflate n-Valeryl with toxic Isovaleryl forms; UPLC is mandatory.

References

  • Differentiation of C5 Isomers: Hattori, T., et al. (2022). "A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions." International Journal of Neonatal Screening.

  • Mitochondrial Respiration Protocols: Pesta, D., & Gnaiger, E. (2012). "High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle." Methods in Molecular Biology.

  • Carnitine Transport (OCTN2): Tamai, I., et al. (1998). "Molecular and functional identification of organic cation/carnitine transporter family." Biochimica et Biophysica Acta.

  • Isovalerylcarnitine Toxicity: Vilarinho, L., et al. (2025). "Introduction of a Simple Second Tier Screening Test for C5 Isobars." ResearchGate.[3]

  • Acylcarnitine Profiling: Newgard, C. B., et al. (2009). "A branched-chain amino acid-related metabolic signature that differentiates obese and lean humans and contributes to insulin resistance." Cell Metabolism.

Sources

Valeryl-L-carnitine-d3 Chloride as an internal standard for mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Quantitation of Valeryl-L-carnitine (C5) and Isobaric Differentiation using LC-MS/MS

Abstract & Clinical Significance

Valeryl-L-carnitine (C5) is a short-chain acylcarnitine of critical diagnostic importance in the screening of organic acidemias and fatty acid oxidation disorders (FAODs).[1] While often grouped into a total "C5 Acylcarnitine" measurement in Flow Injection Analysis (FIA) newborn screening, the precise quantitation of Valeryl-L-carnitine—distinct from its isomers Isovalerylcarnitine (i-C5) and Pivaloylcarnitine (p-C5)—is essential for second-tier confirmatory testing.[1][2]

  • Isovalerylcarnitine (i-C5): Primary marker for Isovaleric Acidemia (IVA).[1][3]

  • Valerylcarnitine (n-C5): Associated with Glutaric Acidemia Type II (GA-II) and rare isomerase defects.[1][2]

  • Pivaloylcarnitine (p-C5): An exogenous artifact caused by pivalic acid-containing antibiotics, leading to false-positive IVA screens.[1][2][3]

This protocol details the use of Valeryl-L-carnitine-d3 Chloride as a stable isotope-labeled internal standard (IS) for the chromatographic separation and quantification of C5 species in plasma and Dried Blood Spots (DBS).[1]

Technical Specifications: The Internal Standard

To ensure data integrity, the internal standard must mimic the analyte's physicochemical behavior during extraction and ionization while remaining spectrally distinct.[1]

PropertySpecification
Compound Name Valeryl-L-carnitine-d3 Chloride
Synonyms C5-carnitine-d3, Pentanoyl-L-carnitine-d3
Chemical Formula C₁₂H₂₀D₃NO₄[1][2] · Cl⁻
Molecular Weight ~282.78 g/mol (Salt); ~249.35 Da (Cation)
Isotopic Purity ≥ 99% Deuterated forms
Label Position Typically N-methyl-d3 or Pentanoyl-5,5,5-d3 (Vendor dependent; both yield +3 Da shift)
Solubility Water, Methanol
Storage -20°C (Hygroscopic)

Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

The utilization of Valeryl-L-carnitine-d3 relies on the principle of IDMS. By spiking the sample with a known concentration of the deuterated standard prior to extraction, the analyst compensates for:

  • Extraction Efficiency: Loss of analyte during protein precipitation is mirrored by the IS.[1]

  • Matrix Effects: Co-eluting phospholipids or salts that suppress ionization affect the native C5 and C5-d3 equally.[1]

The Isobaric Challenge

Standard FIA methods cannot distinguish molecules with the same mass-to-charge ratio (m/z).[1][2] As shown below, chromatographic separation is required to assign the signal to the correct isomer.[1][4]

IsobaricChallenge cluster_isobars C5 Isobars (m/z 246) iC5 Isovalerylcarnitine (IVA Marker) Method_FIA Flow Injection (FIA) No Separation iC5->Method_FIA Method_LC LC-MS/MS C18 Column iC5->Method_LC nC5 Valerylcarnitine (GA-II Marker) nC5->Method_FIA nC5->Method_LC pC5 Pivaloylcarnitine (Antibiotic Artifact) pC5->Method_FIA pC5->Method_LC Result_FIA Summed Signal (False Positives Risk) Method_FIA->Result_FIA Result_LC Resolved Peaks (Accurate Diagnosis) Method_LC->Result_LC

Figure 1: Comparison of FIA vs. LC-MS/MS in handling C5 isobars. Valeryl-L-carnitine-d3 serves as the reference for the n-C5 peak.[1][2]

Experimental Protocol: Sample Preparation (Non-Derivatized)

Note: This protocol uses a non-derivatized approach, which is faster and reduces chemical noise compared to butyl-esterification.[1] It requires a sensitive MS/MS system (e.g., Sciex 4500/5500/6500 or equivalent).[1][2]

Reagents Required
  • Methanol (LC-MS Grade)[1][2]

  • Formic Acid (LC-MS Grade)[1][2]

  • Internal Standard Working Solution (ISWS): Valeryl-L-carnitine-d3 at 100 nM in Methanol.[1][2]

Step-by-Step Methodology
  • Sample Punch: Punch a 3.2 mm (1/8 inch) disk from the Dried Blood Spot (DBS) into a 96-well polypropylene plate.

  • Internal Standard Addition: Add 100 µL of ISWS (containing Valeryl-L-carnitine-d3) to each well.

    • Scientific Logic:[1][2][4][5] Adding the IS before extraction ensures it corrects for recovery variations from the cellulose matrix.[1]

  • Extraction: Seal the plate and shake at 600 rpm for 20 minutes at room temperature.

    • Note: Methanol acts as both the extraction solvent and protein precipitant.[1]

  • Transfer: Transfer the supernatant to a fresh plate to remove paper fibers.

  • Evaporation (Optional): If sensitivity is low, dry under N₂ at 45°C and reconstitute in 50 µL Mobile Phase A. For high-sensitivity instruments, inject the methanol extract directly or dilute 1:1 with water.

  • Centrifugation: Spin at 3,000 x g for 5 minutes to pellet any remaining particulates.

Instrumental Method: LC-MS/MS Conditions

Liquid Chromatography (UHPLC)
  • Column: Raptor ARC-18 (2.7 µm, 100 x 2.1 mm) or equivalent C18 column.[1]

    • Why C18? It provides adequate hydrophobicity to separate the branched i-C5 from the linear n-C5.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B[1]

    • 6.0 min: 60% B (Gradient slope critical for isomer separation)[2]

    • 6.1 min: 95% B (Wash)[2]

    • 8.0 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (V)
Valeryl-L-carnitine (C5) 246.285.15025
Valeryl-L-carnitine-d3 (IS) 249.2 85.1 5025
Isovalerylcarnitine (i-C5)246.285.15025
  • Transition Logic: The m/z 85.1 product ion corresponds to the characteristic acylcarnitine backbone fragment.[1] The d3-label (typically on the N-methyl or pentanoyl chain) shifts the precursor mass by +3 Da.[1]

Workflow Diagram

Workflow cluster_prep Sample Prep cluster_analysis LC-MS/MS Analysis cluster_data Quantitation DBS DBS Punch IS_Add Add Valeryl-d3 IS (Methanol) DBS->IS_Add Extract Extract & Transfer IS_Add->Extract LC UHPLC Separation (Differentiate Isomers) Extract->LC MS ESI+ MS/MS MRM Detection LC->MS Calc Ratio Calculation: (Area C5 / Area C5-d3) × [IS] MS->Calc

Figure 2: End-to-end workflow for C5 quantitation.[1][2] The IS is introduced immediately to normalize all downstream steps.

Data Analysis & Validation Criteria

Calculation

Quantification is performed using the response ratio:



Where 

is the Response Factor (typically assumed to be 1.0 for deuterated analogs, but should be verified during validation).[2][4][5][6][7]
Acceptance Criteria
  • Linearity:

    
     over the clinical range (0.1 – 50 µM).[1]
    
  • Retention Time: The IS peak must elute within ±0.05 min of the native Valeryl-L-carnitine peak.[1]

  • Resolution: Baseline separation (

    
    ) between Isovalerylcarnitine (usually elutes first) and Valerylcarnitine.
    
  • IS Recovery: Absolute area of d3-IS should be consistent across samples (CV < 15%) to rule out severe matrix suppression.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-eluting Peaks Gradient too steep.Flatten the gradient between 10% and 40% B. Use a longer column (100mm vs 50mm).
Low IS Signal Ion suppression or pipetting error.Check phospholipid removal.[1][2] Ensure ISWS is stored correctly (-20°C).
Signal in Blank Carryover.Increase needle wash cycles.[1][2] Replace PEEK tubing if adsorption is suspected.[1]

References

  • Millington, D. S., et al. (1984).[1][8] L-carnitine therapy in isovaleric acidemia. National Institutes of Health.[1][9] Retrieved from [Link]

  • Restek Corporation. (2023).[1] LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • Shigematsu, Y., et al. (2010).[1] Reducing the False Positive of Isovaleric Acidemia in Newborn Screening using Flow Injection Analysis-Tandem Mass Spectrometry. LCMS.cz.[1] Retrieved from [Link]

  • ResearchGate. (2015).[1][4][8] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms. Retrieved from [Link]

Sources

High-performance liquid chromatography (HPLC) method for acylcarnitine profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Acylcarnitine Profiling

Executive Summary & Biological Context

Acylcarnitines are fatty acid esters of L-carnitine that serve as critical intermediates in mitochondrial fatty acid oxidation (FAO).[1] Their profiling is the diagnostic gold standard for identifying Fatty Acid Oxidation Disorders (FAODs) and Organic Acidemias (OAs). Furthermore, aberrant acylcarnitine levels are increasingly recognized as biomarkers for insulin resistance, cardiovascular disease, and drug-induced mitochondrial toxicity.

While "HPLC" is the separation mechanism, the complexity and lack of chromophores in acylcarnitines necessitate Tandem Mass Spectrometry (MS/MS) as the detector. This guide details a robust LC-MS/MS protocol using Butyl Ester Derivatization . This method is chosen for its superior sensitivity and widespread adoption in clinical newborn screening, offering a standardized baseline for researchers.

Biological Pathway: The Carnitine Shuttle

The following diagram illustrates the critical role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondrial matrix for


-oxidation.[1][2]

CarnitineShuttle FattyAcid Free Fatty Acid (Cytosol) ACS Acyl-CoA Synthetase FattyAcid->ACS AcylCoA_Cyto Acyl-CoA (Cytosol) CPT1 CPT-1 (Outer Membrane) AcylCoA_Cyto->CPT1 + Carnitine AcylCarnitine Acylcarnitine CACT CACT (Translocase) AcylCarnitine->CACT Transport into Mitochondria AcylCoA_Mito Acyl-CoA (Matrix) BetaOx Beta-Oxidation (Energy/ATP) AcylCoA_Mito->BetaOx ACS->AcylCoA_Cyto CPT1->AcylCarnitine Conversion CPT2 CPT-2 (Inner Membrane) CACT->CPT2 CPT2->AcylCoA_Mito - Carnitine

Figure 1: The Carnitine Shuttle Pathway. CPT-1 converts Acyl-CoA to Acylcarnitine for transport across the mitochondrial membrane via CACT, where CPT-2 reconverts it for


-oxidation.

Strategic Method Selection: Derivatization vs. Native

Before proceeding, researchers must choose between two primary workflows. This protocol focuses on Method A (Butylation) due to its higher sensitivity for low-abundance species.

FeatureMethod A: Butyl Ester Derivatization (Recommended)Method B: Non-Derivatized (Native)
Principle Carboxyl groups are converted to butyl esters using n-butanol/HCl.Direct analysis of free acylcarnitines.
Sensitivity High . Improves ionization efficiency (ESI+) and creates a common product ion (

85).
Moderate. Short-chain species are polar and hard to retain on C18.
Selectivity Excellent for profiling; separates isobars.Good, but requires HILIC columns for short chains.
Drawbacks Risk of hydrolysis (e.g., Glutarylcarnitine); longer prep time.Less sensitive for long-chain species; matrix effects.
Use Case Clinical screening, comprehensive profiling, low-volume samples.Rapid screening, unstable analytes.

Experimental Protocol: Butylated Acylcarnitine Profiling

Materials and Reagents
  • Standards: L-Carnitine and Acylcarnitine standards (C2, C3, C4, C5, C8, C14, C16, C18).

  • Internal Standards (IS): Deuterated mixture (e.g., Cambridge Isotope Laboratories NSK-B).

  • Derivatization Reagent: 3N HCl in n-Butanol.[3][4] Preparation: Slowly add 10 mL Acetyl Chloride to 50 mL ice-cold anhydrous n-Butanol. Store at 4°C.

  • Mobile Phases:

    • MP A: Water + 0.1% Formic Acid.[3]

    • MP B: Acetonitrile + 0.1% Formic Acid.[3]

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

Sample Preparation Workflow

This workflow ensures protein removal and efficient derivatization.

Workflow Sample Sample Source (Plasma/Serum/DBS) Extract Extraction & Protein Precipitation Add IS in Methanol Sample->Extract Dry1 Evaporation (N2 stream @ 40°C) Extract->Dry1 Deriv Derivatization Add 50µL 3N HCl/n-Butanol Incubate 65°C for 15 min Dry1->Deriv Dry2 Evaporation (Remove excess reagent) Deriv->Dry2 Recon Reconstitution (Mobile Phase 80:20 ACN:H2O) Dry2->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: Sample preparation workflow for butylated acylcarnitine analysis.[4][5]

Step-by-Step Protocol:

  • Extraction: Aliquot 10 µL of plasma/serum into a 1.5 mL tube. Add 100 µL of Methanol containing the Internal Standard mix. Vortex for 30s.

  • Centrifugation: Centrifuge at 13,000 x g for 10 min to pellet proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean glass vial or polypropylene plate.

  • Drying (1): Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Derivatization: Add 50 µL of 3N HCl in n-Butanol . Cap/seal tightly. Incubate at 65°C for 15 minutes . Critical: Ensure the seal is tight to prevent evaporation of the reagent.

  • Drying (2): Evaporate the reagent to dryness under Nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (80% ACN / 20% Water). Vortex well.

HPLC Conditions
  • System: UHPLC or HPLC (e.g., Agilent 1290, Waters Acquity).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Gradient Profile:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Description
0.08020Initial Hold
0.58020Start Gradient
8.00100Elution of Long Chains
10.00100Wash
10.18020Re-equilibration
13.08020End of Run
Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Common Fragment: Butylated acylcarnitines characteristically fragment to produce a daughter ion at

    
     85  (representing the backbone).
    
  • Precursor Shifts: Butylation adds +56 Da to the native mass.

Key MRM Transitions (Examples):

AnalyteCommon NamePrecursor (

) [Butylated]
Product (

)
C0Free Carnitine218.185.0
C2Acetylcarnitine260.185.0
C3Propionylcarnitine274.185.0
C8Octanoylcarnitine344.385.0
C14Myristoylcarnitine428.485.0
C16Palmitoylcarnitine456.485.0
C5DCGlutarylcarnitine388.385.0

Data Analysis & Validation

Quantification Logic: Concentration is calculated using the ratio of the analyte peak area to its corresponding deuterated internal standard peak area.[6]



Note: Response factors are assumed to be 1.0 for analytes with a direct deuterated analog. For others, use the nearest chain-length IS.

Quality Control (QC):

  • Linearity: Calibration curves (0.1 – 50 µM) should yield

    
    .
    
  • Recovery: Spike plasma samples with known standards; acceptable recovery is 80-120%.

  • Carryover: Inject a solvent blank after the highest standard to ensure no carryover of long-chain species (C16, C18).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal (All Peaks) Incomplete derivatization or old reagent.Prepare fresh HCl/n-Butanol. Ensure incubation is at 65°C for full 15 mins.
Missing C5DC (Glutarylcarnitine) Hydrolysis during derivatization.[7]Reduce incubation time or switch to non-derivatized method for dicarboxylic species.
High Backpressure Protein precipitation in column.Ensure supernatant is clear after centrifugation. Use a guard column.
Retention Time Shift Mobile phase evaporation.Cap solvent bottles tightly; check pump mixing.

References

  • Minkler, P. E., et al. (2015). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine "Profiles". Molecular Genetics and Metabolism. Link

  • American College of Medical Genetics and Genomics (ACMG). (2020).[8] Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the ACMG.[8] Genetics in Medicine.[8] Link

  • Creative Proteomics. Acylcarnitine Functions and Analysis Methods.Link

  • Köhling, R., et al. Synthesis & HILIC/MS Analysis of Acylcarnitines.[5] Sigma-Aldrich Application Note. Link

  • Ensenauer, R., et al. (2019).[7] Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE.[9] Link

Sources

Solid-phase extraction method for Valeryl-L-carnitine from plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Solid-Phase Extraction and LC-MS/MS Analysis of Valeryl-L-carnitine (C5) from Human Plasma

Abstract & Introduction

The Clinical Challenge: Isomeric Interference Valeryl-L-carnitine (C5) is a critical biomarker for fatty acid oxidation disorders (FAODs) and organic acidemias. Specifically, elevated C5 levels are the primary screen for Isovaleric Acidemia (IVA) , a potentially lethal disorder of leucine metabolism.[1] However, the analysis is complicated by the presence of isobaric isomers—most notably Isovaleryl-L-carnitine and 2-Methylbutyryl-carnitine .

Standard protein precipitation (PPT) methods often fail to remove phospholipids that cause ion suppression, and traditional C18 chromatography frequently fails to resolve these isomers, leading to false positives.

The Solution This protocol details a robust Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) method. By leveraging the permanent positive charge of the carnitine quaternary ammonium group, this method aggressively washes away neutral interferences and phospholipids, resulting in a cleaner extract than PPT. Furthermore, we define chromatographic conditions using a Pentafluorophenyl (PFP) stationary phase to achieve baseline separation of C5 isomers.

Scientific Rationale (Expertise & Mechanism)[2]

The Physicochemical Trap

Carnitines are zwitterions containing a carboxylic acid (pKa ~3.8) and a permanently charged quaternary ammonium group.

  • Retention Mechanism: We utilize a Mixed-Mode Polymeric Sorbent (MCX) with both reversed-phase and sulfonic acid (cation-exchange) moieties.

  • The "Lock": Under acidic conditions, the carboxyl group is protonated (neutral), but the quaternary amine remains positive. The analyte "locks" onto the sorbent via ionic interaction.

  • The "Wash": Because the analyte is ionically bound, we can use 100% organic solvents (methanol/acetonitrile) to wash away hydrophobic matrix components (phospholipids) without eluting the target.

  • The "Key": Elution is triggered by high pH (ammonium hydroxide), which neutralizes the sulfonic acid groups on the sorbent (or disrupts the ionic bridge), releasing the carnitine.

Isomer Separation Strategy

While SPE cleans the sample, it does not separate isomers.[2]

  • Valeryl-L-carnitine (C5): Straight chain.

  • Isovaleryl-L-carnitine: Branched chain.

  • Chromatography: A PFP (Pentafluorophenyl) column provides unique selectivity based on shape selectivity and pi-pi interactions, superior to C18 for resolving branched vs. linear isomers.

Materials & Reagents

  • Target Analyte: Valeryl-L-carnitine (C5).[1][3]

  • Internal Standard (ISTD): Valeryl-L-carnitine-d9 (Essential for compensating matrix effects).

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C), 30 mg / 1 cc.

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH4OH).

Detailed Protocol (Trustworthiness)

Sample Pre-treatment
  • Aliquot 100 µL of Plasma into a 1.5 mL tube.

  • Add 10 µL of ISTD Solution (Valeryl-L-carnitine-d9, 1 µg/mL in 50:50 MeOH:H2O).

  • Add 300 µL of 1% Formic Acid in Water .

    • Why? Acidification disrupts protein binding and ensures the sample pH is < 3 for optimal cation exchange binding.

  • Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes.

  • Collect the supernatant for loading.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Start Supernatant from Acidified Plasma Condition 1. CONDITIONING 1 mL Methanol 1 mL Water Start->Condition Load 2. LOAD SAMPLE Apply Supernatant (Flow rate: 1 mL/min) Condition->Load Wash1 3. AQUEOUS WASH 1 mL 2% Formic Acid (Removes salts/proteins) Load->Wash1 Analyte Retained (Ionic Interaction) Wash2 4. ORGANIC WASH 1 mL 100% Methanol (CRITICAL: Removes Phospholipids) Wash1->Wash2 Analyte Retained Elute 5. ELUTION 2 x 250 µL 5% NH4OH in Methanol (Releases C5-Carnitine) Wash2->Elute Analyte Released Finish Evaporate & Reconstitute (Mobile Phase A) Elute->Finish

Figure 1: Mixed-Mode Cation Exchange (MCX) Workflow for Valeryl-L-carnitine.

Post-Extraction Processing
  • Evaporate the eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Vortex and transfer to autosampler vials.

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: Kinetex PFP (Phenomenex) or Raptor FluoroPhenyl (Restek), 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
6.0 60 Elution of C5 isomers
6.1 95 Wash
8.0 95 Wash Hold
8.1 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry Parameters (ESI+)
  • Mode: Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray Positive (ESI+).[4]

  • Source Temp: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Valeryl-L-carnitine 246.2 85.0 30 22
Valeryl-L-carnitine-d9 255.2 85.0 30 22

| Isovaleryl-L-carnitine | 246.2 | 85.0 | 30 | 22 |

Note: The m/z 85.0 fragment corresponds to the characteristic loss of the trimethylamine and alkyl chain, common to acylcarnitines.

Method Validation & Troubleshooting

Isomer Separation Logic

The following decision tree illustrates how to interpret the chromatographic results, ensuring specificity for Valeryl-carnitine.

Isomer_Logic Sample Patient Sample (MRM 246.2 > 85.0) Peaks Chromatographic Peaks Detected Sample->Peaks Peak1 Peak @ 4.2 min (Branched) Peaks->Peak1 Early Elution Peak2 Peak @ 4.8 min (Linear) Peaks->Peak2 Late Elution Result1 Isovaleryl-carnitine (Indicates IVA) Peak1->Result1 Result2 Valeryl-carnitine (Indicates FAOD/MADD) Peak2->Result2

Figure 2: Chromatographic differentiation of C5 isomers on a PFP column.

Performance Metrics
  • Matrix Effect (ME): Expect < 10% suppression due to the methanol wash step in SPE removing phospholipids.

  • Recovery (RE): Typical absolute recovery is 85–95%.

  • Linearity: 0.1 µM – 50 µM (R² > 0.995).

References

  • Clinical Significance of C5 Acylcarnitines: Al-Dirbashi, O. Y., et al. "Determination of acylcarnitines in dried blood spots for newborn screening." Biomedical Chromatography, 2018.

  • Isomer Separation (PFP Column): Minkler, P. E., et al. "Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry." Clinical Chemistry, 2008.[5]

  • SPE Mechanism (Mixed-Mode): Waters Corporation. "Oasis MCX Extraction Protocol for Basic Compounds."

  • Matrix Effect Removal: Chambers, E., et al.[4] "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 2007.

Sources

Advanced Derivatization Strategies for Acylcarnitine Profiling via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Volatility Paradox

Acylcarnitines (ACs) are obligate zwitterions containing a quaternary ammonium group and a carboxylic acid moiety. This chemical architecture is essential for their biological role in mitochondrial fatty acid


-oxidation but renders them inherently non-volatile and thermally unstable—two properties that are antithetical to Gas Chromatography (GC).

While LC-MS/MS is the clinical standard for high-throughput screening, GC-MS remains a powerful tool for structural elucidation and isomeric separation (e.g., separating butyryl- from isobutyryl-carnitine). However, successful GC analysis requires a sophisticated derivatization strategy that achieves two goals simultaneously:

  • Esterification of the carboxyl group.

  • De-charging of the quaternary ammonium group (N-demethylation).

This guide details the Propyl Chloroformate (PCF) / Thermal N-Demethylation protocol. Unlike acid-catalyzed hydrolysis (which destroys the carnitine backbone) or simple esterification (which leaves the non-volatile cation), this method chemically modifies the carnitine core into a volatile acyl N-demethylcarnitine propyl ester , enabling high-resolution GC separation.

Part 2: Mechanistic Insight & Reaction Chemistry

The success of this protocol relies on a specific sequence of reactions involving propyl chloroformate (PCF) .

  • Esterification: PCF reacts with the carboxyl group of the acylcarnitine in a propanol medium to form the acylcarnitine propyl ester.

  • Ion-Pairing: The cationic ester forms an ion pair with iodide (

    
    ) ions (supplied by KI).
    
  • N-Demethylation: Upon exposure to high temperatures (in the GC injector) or catalytic conditions, the nucleophilic iodide attacks the N-methyl group. This results in the loss of methyl iodide (

    
    ) and the formation of the neutral, volatile tertiary amine.
    
Reaction Pathway Visualization

AcylcarnitineDerivatization AC Native Acylcarnitine (Zwitterion) Step1 Reaction with Propyl Chloroformate (PCF) AC->Step1 Esterification Intermediate Acylcarnitine Propyl Ester (Cationic Salt) Step1->Intermediate Step2 Ion-Pairing (KI) & Thermal Injection Intermediate->Step2 Nucleophilic Attack Product Acyl N-demethylcarnitine Propyl Ester (Volatile) Step2->Product Demethylation Byproduct Methyl Iodide (CH3I) Step2->Byproduct Elimination

Figure 1: Reaction mechanism converting zwitterionic acylcarnitine to a volatile tertiary amine derivative suitable for GC-MS.

Part 3: Comprehensive Experimental Protocol

Safety Warning: Chloroformates are toxic and lachrymators. Work in a fume hood. Reagents: Propyl chloroformate (PCF), 1-Propanol, Potassium Iodide (KI), Chloroform, Pyridine.

Phase 1: Sample Preparation & Extraction

Objective: Isolate acylcarnitines from biological matrix (plasma/urine) and remove interfering proteins.

  • Aliquot: Transfer 500

    
    L of plasma/urine to a glass centrifuge tube.
    
  • Internal Standard: Spike with 10

    
    L of deuterated internal standard (e.g., 
    
    
    
    -Octanoylcarnitine).
  • Protein Precipitation: Add 2.0 mL of Methanol (chilled). Vortex for 30 seconds.

  • Centrifugation: Spin at 3,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Decant the supernatant into a clean silanized glass vial.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
Phase 2: Derivatization (The PCF Method)

Objective: Convert carboxyls to propyl esters and prepare for demethylation.

  • Resuspension: Redissolve the dried residue in 200

    
    L of 1-Propanol:Water (4:1 v/v) .
    
  • Basification: Add 50

    
    L of Pyridine (catalyst/base).
    
  • Reaction: Slowly add 50

    
    L of Propyl Chloroformate (PCF) .
    
    • Note: Evolution of

      
       gas will occur.
      
  • Incubation: Vortex briefly and incubate at room temperature for 5 minutes.

  • Ion-Pairing: Add 200

    
    L of saturated aqueous Potassium Iodide (KI)  solution.
    
  • Extraction: Add 1.0 mL of Chloroform . Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 1,000 x g for 3 minutes.

  • Collection: Transfer the lower organic layer (Chloroform containing the ion-paired derivative) to a GC vial.

    • Critical Step: Ensure no aqueous phase is transferred to protect the GC column.

Phase 3: GC-MS Acquisition Parameters

Objective: Thermal conversion and separation.

ParameterSettingRationale
Instrument GC-MS (Single Quad or Q-TOF)EI or CI mode supported.
Inlet Temp 280°C High temp is required to drive the thermal N-demethylation reaction inside the liner.
Injection Mode Splitless (1

L)
Maximizes sensitivity for trace metabolites.
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25

m)
Non-polar phase ideal for the derivatized esters.
Carrier Gas Helium @ 1.0 mL/minConstant flow.
Oven Program 100°C (1 min)

10°C/min

300°C (5 min)
Slow ramp ensures separation of isomeric short-chain species.
Transfer Line 290°CPrevents condensation of high molecular weight long-chain ACs.
Ionization EI (70 eV) or CI (Isobutane)CI provides cleaner

molecular ions; EI provides structural fragments (m/z 85, 144).

Part 4: Data Interpretation & Validation

Key Diagnostic Fragments

When analyzing the spectra, look for these characteristic ions which confirm the successful derivatization of the carnitine backbone.

Fragment Ion (m/z)OriginSignificance
85 BackboneCharacteristic of the butyro-lactone ring structure often formed in EI.
144 BackboneSpecific to the N-demethylated carnitine propyl ester moiety.
[M-15] Loss of MethylCommon in EI spectra of the derivatives.
[M+1] Molecular IonObserved clearly in Chemical Ionization (CI) mode.
Workflow Diagram

Workflow Start Biological Sample (Plasma/Urine) SPE Protein Precipitation (Methanol) Start->SPE Dry Evaporation (N2) SPE->Dry Deriv Derivatization (PCF + Propanol + Pyridine) Dry->Deriv Extract Ion-Pair Extraction (Chloroform + KI) Deriv->Extract GC GC-MS Injection (Thermal Demethylation @ 280°C) Extract->GC Data Data Analysis (Target Ions: m/z 85, 144) GC->Data

Figure 2: Step-by-step experimental workflow for Acylcarnitine analysis by GC-MS.

Part 5: Troubleshooting & Optimization

  • Low Sensitivity for Long-Chain ACs (C16-C18):

    • Cause: Thermal degradation or adsorption in the liner.

    • Fix: Use a deactivated glass wool liner. Increase the final oven temperature hold time. Ensure the transfer line is >290°C.

  • Incomplete Demethylation (Tailing Peaks):

    • Cause: Insufficient temperature in the injector or lack of Iodide counter-ion.

    • Fix: Verify the saturation of the KI solution. Increase injector temperature to 300°C.

  • Interference from Free Fatty Acids:

    • Differentiation: Free fatty acids will derivatize to propyl esters but will lack the characteristic m/z 144 nitrogen-containing fragment. Use extracted ion chromatograms (EIC) for m/z 144 to filter for carnitines specifically.

References

  • Huang, Z. H., Gage, D. A., Bieber, L. L., & Sweeley, C. C. (1991). Analysis of acylcarnitines as their N-demethylated ester derivatives by gas chromatography-chemical ionization mass spectrometry.[1] Analytical Biochemistry, 199(1), 98-105.[1]

  • Lowes, S., Rose, M. E., Mills, G. A., & Pollitt, R. J. (1992). Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography. Journal of Chromatography B: Biomedical Sciences and Applications, 577(2), 205-214.

  • Creative Proteomics. Acylcarnitine Functions and Analysis Methods.

  • Sigma-Aldrich. Synthesis & HILIC/MS Analysis of Acylcarnitines.

Sources

Troubleshooting & Optimization

Technical Support Center: Valeryl-L-carnitine (C5) LC-MS/MS Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 3, 2026

Introduction: The "Isobaric Nightmare" of C5 Analysis

Welcome to the technical support hub for Acylcarnitine analysis. If you are detecting Valeryl-L-carnitine (C5), you are likely facing the field's most persistent challenge: Isobaric Interference .

Valeryl-L-carnitine (n-C5) shares an identical molecular weight and fragmentation pattern with Isovalerylcarnitine (i-C5) , 2-Methylbutyrylcarnitine (2-MBC) , and the drug metabolite Pivaloylcarnitine (p-C5) . In standard Flow Injection Analysis (FIA) used for newborn screening, these cannot be distinguished, leading to high false-positive rates for Isovaleric Acidemia (IVA).[1]

This guide provides the Second-Tier LC-MS/MS protocols required to chromatographically resolve these species.

Module 1: Chromatographic Resolution (The Core Solution)

User Issue: "I see a single broad peak or shouldering at the C5 retention time. I cannot quantify Valeryl-L-carnitine specifically."

Root Cause: Co-elution of isomers. Mass spectrometry alone cannot distinguish these isobars as they all share the precursor ion (


 underivatized) and the primary product ion (

). Separation must be achieved physically via the column.
The Elution Logic (Reverse Phase C18)

In Reverse Phase (RP) chromatography, elution order generally follows hydrophobicity and branching. More branched isomers interact less with the C18 stationary phase and elute earlier.

  • Pivaloylcarnitine (p-C5): Most branched (tertiary). Elutes First .

  • 2-Methylbutyrylcarnitine (2-MBC): Branched.[2] Elutes Second .

  • Isovalerylcarnitine (i-C5): Branched.[1][3][4][5][6] Elutes Third .

  • Valeryl-L-carnitine (n-C5): Straight chain. Elutes Last .

Recommended Protocol: Isomer Separation
ParameterSpecificationNote
Column C18 (e.g., Raptor ARC-18 or BEH C18)100 x 2.1 mm, 1.7 µm or 2.7 µm particle size.
Mobile Phase A Water + 0.1% Formic AcidAmmonium formate (5-10 mM) can improve peak shape.
Mobile Phase B Acetonitrile/Methanol (50:50) + 0.1% Formic AcidPure MeOH provides better selectivity for carnitines than ACN alone.
Gradient Slow ramp (e.g., 5% B to 40% B over 10 mins)Critical: A steep gradient will merge i-C5 and n-C5.
Flow Rate 0.3 - 0.4 mL/minLower flow enhances resolution of the critical pair.
Visualizing the Separation Workflow

C5_Separation_Logic Start Sample: High C5 Signal Detected Method_Check Current Method: FIA or Fast LC? Start->Method_Check Isobar_Risk Risk: Co-elution of p-C5, i-C5, n-C5 Method_Check->Isobar_Risk If Fast/FIA Action_SlowLC Action: Switch to High-Res C18 Gradient (>9 min run time) Isobar_Risk->Action_SlowLC Result_Peak1 Peak 1 (Earliest): Pivaloylcarnitine (Antibiotic Artifact) Action_SlowLC->Result_Peak1 Result_Peak2 Peak 2: 2-Methylbutyryl-C Result_Peak1->Result_Peak2 Result_Peak3 Peak 3: Isovaleryl-C (IVA Marker) Result_Peak2->Result_Peak3 Result_Peak4 Peak 4 (Latest): Valeryl-L-carnitine Result_Peak3->Result_Peak4

Figure 1: Chromatographic decision tree for resolving C5 acylcarnitine isomers.

Module 2: Mass Spectrometry Optimization

User Issue: "My sensitivity is low, or I am unsure which MRM transition is specific."

Technical Insight: Acylcarnitines fragment easily to produce a characteristic ion at m/z 85 (corresponding to the +CH2-CH=CH-COOH fragment from the carnitine backbone). Because this fragment is common to all acylcarnitines, specificity comes entirely from the Precursor Ion selection and Retention Time .

MRM Transition Table
Analyte FormPrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)
Free (Non-derivatized) 246.2 (

)
85.0 (Quant)25-3020-25
Butylated (Derivatized) 302.2 (

)
85.0 (Quant)30-3525-30
Internal Standard (D9) 255.3 (Free) / 311.3 (Bu)85.0 Matches AnalyteMatches Analyte

Critical Note on "Qual" Ions: Unlike many small molecules, acylcarnitines rarely produce a stable secondary fragment of high intensity. Relying on a secondary transition (e.g., m/z 57) often reduces sensitivity significantly. Trust the Retention Time (RT) + Precursor/Product 85.0 pair.

Source Parameters (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV (Standard ESI).

  • Desolvation Temp: 350°C - 400°C (Acylcarnitines are thermally stable).

  • Desolvation Gas: High flow (800-1000 L/hr) to aid droplet evaporation, especially if using aqueous mobile phases.

Module 3: Sample Preparation & Matrix Effects

User Issue: "I suspect Pivaloylcarnitine interference. How do I confirm it?"

Context: Pivaloylcarnitine (p-C5) is not endogenous. It appears in patients (or neonates) taking pivalate-conjugated antibiotics (e.g., pivampicillin, cefditoren pivoxil). It is a major cause of false positives for Isovaleric Acidemia.

Protocol: Derivatization vs. Non-Derivatized
  • Non-Derivatized (Simpler, Faster):

    • Method: Protein precipitation with Methanol (containing Internal Standards).

    • Pros: No toxic reagents (Butanol/HCl), faster.

    • Cons: Lower ionization efficiency than butylated forms, but usually sufficient for modern Triple Quads.

    • Recommendation: Use for routine clinical research if sensitivity allows.

  • Butylated (Traditional NBS):

    • Method: Incubation with 3N HCl in n-Butanol at 65°C.

    • Pros: Increases mass by 56 Da (C4H8), improving hydrophobicity and ionization.

    • Cons: Corrosive, time-consuming.

    • Impact on C5: Shifts precursor from 246 -> 302. Does NOT solve the isomer problem (all isomers shift equally).

Troubleshooting Pivaloylcarnitine

If you see a peak eluting before your expected Valeryl/Isovaleryl window (approx 1-2 mins earlier on C18):

  • Check Patient History: Antibiotic usage?

  • Run a Reference Standard: Spike the sample with authentic Pivaloylcarnitine.

  • Calculate Ratio: Some labs use the ratio of the C5 peak to the Internal Standard (C5-D9). An abnormally high ratio compared to clinical norms often suggests the presence of an exogenous interferent like p-C5.

Module 4: System Suitability & QC

User Issue: "How do I ensure my separation is maintaining integrity over time?"

Self-Validating System: You must run a System Suitability Sample (SSS) containing a mix of Isovaleryl-L-carnitine and Valeryl-L-carnitine at the start of every batch.

Acceptance Criteria:

  • Resolution (

    
    ):  Valley between i-C5 and n-C5 must be > 50% (ideally baseline separation, 
    
    
    
    ).
  • Retention Time Stability:

    
     min shift max.
    
  • Peak Asymmetry: 0.8 – 1.2. Tailing peaks indicate column aging or void volume issues.

QC Workflow Diagram

QC_Workflow Start Start Batch SSS Inject System Suitability (Mix: i-C5 + n-C5) Start->SSS Check_Res Check Resolution (Valley > 50%?) SSS->Check_Res Pass Pass: Proceed to Samples Check_Res->Pass Yes Fail Fail: Troubleshoot Check_Res->Fail No Action1 Check Mobile Phase pH Fail->Action1 Action2 Replace Guard Column Fail->Action2

Figure 2: Mandatory QC workflow to ensure isomer resolution before sample analysis.

References

  • Waters Corporation. "An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine." Waters Application Notes. Link

  • Restek Corporation. "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." Restek Chromatograms. Link

  • Boemer, F., et al. "Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites."[7] MDPI Metabolites. Link

  • Hattori, T., et al. "Identification of C5-Acylcarnitines Using Flow Injection Analysis-Tandem Mass Spectrometry."[1] Shimadzu Application News. Link

  • Forni, S., et al. "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS." Molecular Genetics and Metabolism. Link

Sources

Technical Support Center: Precision Quantification of Valeryl-L-carnitine (C5)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Topic: Minimizing Experimental Variability in C5-Acylcarnitine Analysis

Executive Summary: The "C5" Challenge

In high-throughput metabolomics and newborn screening, "C5-carnitine" is a deceptive label. It represents a composite signal of three physiological isomers—Isovalerylcarnitine (IVA marker), 2-Methylbutyrylcarnitine (2-MBCD marker), and Valerylcarnitine (n-pentanoyl)—plus a common exogenous interference, Pivaloylcarnitine (antibiotic metabolite).

Variability in "Valeryl-L-carnitine" results is rarely due to instrument failure; it is almost always due to chromatographic co-elution or pre-analytical hydrolysis . This guide provides the protocols to isolate Valeryl-L-carnitine specifically and stabilize it during processing.

Module 1: Chromatographic Resolution (The Isomer Problem)

The Issue: Standard Flow-Injection Analysis (FIA) or generic C18 gradients cannot distinguish Valeryl-L-carnitine from its isomers. If your C5 quantitative data fluctuates wildly between samples, you are likely measuring varying ratios of Isovaleryl- and 2-Methylbutyryl- carnitine, not true Valeryl-L-carnitine.

Technical Protocol: Isomer Separation Strategy

To achieve true quantification, you must switch from "profiling" (FIA) to "resolving" (UPLC-MS/MS).

Recommended Column Chemistry: While standard C18 columns rely on hydrophobicity, they often fail to resolve the branched-chain isomers (Isovaleryl/2-Methylbutyryl).

  • Option A (Shape Selectivity): Pentafluorophenyl (PFP) columns. The fluorine ring interacts with the branched acyl chains differently than the straight-chain Valeryl group.

  • Option B (High-Efficiency C18): Specialized core-shell C18 columns (e.g., Raptor ARC-18) using optimized mobile phases can achieve baseline separation in <10 minutes.

Step-by-Step Optimization:

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.

  • Gradient: Hold low organic (5-10% B) for 1 minute to trap polar species, then ramp slowly (10% to 40% B over 8 minutes). The C5 isomers elute in the middle of this ramp.

  • Validation: Spike a "blank" matrix with Pivaloylcarnitine (standard). If your "Valeryl" peak overlaps with the Pivaloyl peak, your method is invalid for clinical samples involving antibiotic treatment.

Workflow Visualization: The C5 Decision Tree

C5_Separation_Logic Start Input: High Variability in Valeryl-L-carnitine Data Check_Method Check Acquisition Method Start->Check_Method Is_FIA Is it Flow Injection (FIA)? Check_Method->Is_FIA FIA_Result STOP: FIA cannot quantify Valeryl-L-carnitine specifically. Result is Sum of 4 Isomers. Is_FIA->FIA_Result Yes Is_UPLC Is it LC-MS/MS? Is_FIA->Is_UPLC No Check_Column Check Column Chemistry Is_UPLC->Check_Column Standard_C18 Standard C18 (Co-elution likely) Check_Column->Standard_C18 PFP_Special PFP or ARC-18 (Shape Selectivity) Check_Column->PFP_Special Fail Re-optimize Gradient or Temperature Standard_C18->Fail Validation Spike with Pivaloylcarnitine PFP_Special->Validation Resolved Peaks Resolved? (Isovaleryl vs 2-MB vs Valeryl) Validation->Resolved Success Valid Valeryl-L-carnitine Quantification Resolved->Success Yes Resolved->Fail No

Caption: Logic flow for diagnosing co-elution errors in C5-carnitine analysis. FIA methods are inherently unsuitable for specific Valeryl quantification.

Module 2: Sample Preparation (Derivatization vs. Native)

The Issue: You are observing "drift" where Valeryl-L-carnitine concentration decreases over time while Free Carnitine (C0) increases. The Cause: Acid-catalyzed hydrolysis during the Butylation process.

Comparative Protocol Analysis
FeatureMethod A: Butylation (Derivatized) Method B: Native (Non-Derivatized)
Chemistry 3N HCl in n-Butanol (65°C, 15 min)Methanol extraction only (No heat/acid)
Sensitivity High (improved ionization efficiency)Moderate (sufficient for modern MS/MS)
Stability Risk High. Acid + Heat = Hydrolysis of acyl bonds.Low. Minimal chemical stress.[1]
Specificity Lower. Creates isobaric interference (e.g., Glutamate interference on C2).Higher. Preserves native structure.
Recommendation Use only if instrument sensitivity is poor.Preferred for Valeryl-L-carnitine.

Troubleshooting the Butylation Method: If you must use butylation (e.g., legacy SOPs), you must strictly control the incubation time.

  • Limit Heat: Do not exceed 65°C.

  • Limit Time: 15 minutes maximum. Extended incubation (e.g., 20+ mins) causes exponential hydrolysis of Valeryl-L-carnitine into Free Carnitine.

  • Dry Down: Ensure complete removal of HCl before reconstitution; residual acid continues hydrolysis in the autosampler.

Module 3: Pre-Analytical Stability (The Hidden Variable)

The Issue: Discrepancies between Dried Blood Spots (DBS) and Plasma results, or variability between batches stored differently.

Mechanism of Failure: The Hydrolysis Loop

Acylcarnitines are esters. In the presence of humidity and temperature, they spontaneously hydrolyze.

  • DBS vs. Plasma: Long-chain acylcarnitines are often higher in DBS due to red blood cell membrane contributions.[2] However, C5 (Valeryl) is soluble and distributes in plasma.

  • Storage Rule:

    • Room Temp (25°C): Significant degradation within 7 days .

    • Refrigerated (4°C): Stable for 1-2 weeks .

    • Frozen (-20°C): Stable for months .

Stability Visualization

Stability_Loop cluster_prevention Prevention Strategy Valeryl Valeryl-L- carnitine Storage Storage Conditions Valeryl->Storage Hydrolysis Hydrolysis (Cleavage) Storage->Hydrolysis High Humidity >25°C FreeCarn Free Carnitine (C0) Hydrolysis->FreeCarn Artifactual Increase FattyAcid Valeric Acid Hydrolysis->FattyAcid Desiccant Add Desiccant Desiccant->Storage Inhibits Freezer Store -20°C Freezer->Storage Inhibits

Caption: The degradation pathway of Valeryl-L-carnitine. Improper storage leads to false negatives for C5 and false positives for C0.

Frequently Asked Questions (FAQs)

Q1: My internal standard (IS) area counts are stable, but my Valeryl-L-carnitine quant varies. Why? A: You are likely using a generic C5-Internal Standard (often d9-Isovalerylcarnitine). If you are chromatographically separating the isomers, the retention time of the d9-Isovaleryl IS will match the Isovaleryl peak, not the Valeryl peak. If matrix effects vary across the run time, the IS will not accurately correct the Valeryl peak.

  • Fix: Ensure you use a deuterated IS that co-elutes exactly with your target analyte, or validate that matrix suppression is identical at both retention times.

Q2: How do I distinguish Pivaloylcarnitine from Valeryl-L-carnitine? A: Pivaloylcarnitine (from pivalic acid-containing antibiotics) is isobaric (same mass). In a C18 system, Pivaloylcarnitine usually elutes after the physiological C5 isomers. You must run a pure Pivaloylcarnitine standard to establish its retention time. If they co-elute, you must adjust your gradient slope (make it shallower).

Q3: Is non-derivatized analysis less sensitive? A: Historically, yes. However, on modern triple-quadrupole instruments (e.g., Sciex 6500+, Waters Xevo TQ-XS), the sensitivity for native acylcarnitines is more than sufficient for physiological levels. The gain in accuracy (by avoiding hydrolysis) outweighs the minor loss in raw signal intensity.

References

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (Demonstrates separation of C5 isomers on Raptor ARC-18).

  • Mørkrid, L., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Molecular Genetics and Metabolism.[3] (Establishes the clinical necessity of separating Pivaloylcarnitine from Valeryl/Isovaleryl).

  • De Jesus, V. R., et al. (2010).[4] Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta. (CDC study comparing derivatized vs. non-derivatized stability).[4]

  • Fingerhut, R., et al. (2011). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis. (Details the hydrolysis rates of acylcarnitines in DBS).

  • American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard. (Guidelines on isobaric interferences and reporting).

Sources

Technical Support Center: Optimizing Valeryl-L-carnitine (C5) Assay Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: High-precision LC-MS/MS quantification of Valeryl-L-carnitine in biological matrices.

Introduction: The "C5" Ambiguity

Welcome to the technical support hub. If you are experiencing high CV% (coefficient of variation) or inconsistent data in your Valeryl-L-carnitine assays, the issue likely stems from isomeric interference or matrix-induced suppression .

In clinical and research settings, "C5-carnitine" is often reported as a sum of isomers. However, for precise mechanistic studies (e.g., distinguishing Isovaleric Acidemia from Short-Chain Acyl-CoA Dehydrogenase Deficiency), you must chromatographically separate Valeryl-L-carnitine (n-C5) from its isomers: Isovaleryl-L-carnitine (i-C5) and 2-Methylbutyryl-L-carnitine (2-MBC).

This guide prioritizes chromatographic resolution and internal standard normalization to guarantee reproducibility.

Module 1: Chromatographic Resolution (The Isomer Problem)

The Core Issue: Valeryl-L-carnitine and Isovaleryl-L-carnitine share the same precursor mass and major product ions. Mass spectrometry alone cannot distinguish them.[1][2] You must rely on Liquid Chromatography (LC) retention time.

Recommended Column Chemistry

While C18 columns are standard, they often struggle to resolve n-C5 from i-C5. We recommend Pentafluorophenyl (PFP) phases or specialized C18 columns with steric protection for superior isomer selectivity.

Visualizing the Separation Logic

IsomerSeparation Sample Biological Sample (Plasma/Cell Lysate) LC LC Separation (Critical Step) Sample->LC Valeryl Valeryl-L-carnitine (Target) LC->Valeryl RT: 5.2 min Isovaleryl Isovaleryl-L-carnitine (Interference) LC->Isovaleryl RT: 4.8 min Methyl 2-Methylbutyryl-L-carnitine (Interference) LC->Methyl RT: 4.5 min Subgraph_Isomers Subgraph_Isomers MS MS/MS Detection Valeryl->MS Isovaleryl->MS Must be baseline resolved Methyl->MS Data Quantifiable Data MS->Data

Figure 1: Critical separation pathway.[2] Without baseline resolution at the LC stage, the MS detector sums the signals, destroying assay specificity.

Module 2: Sample Preparation & Matrix Control

The Core Issue: Acylcarnitines are zwitterionic and highly polar. They suffer from severe ion suppression in protein-precipitated plasma. Furthermore, the "Derivatization" method (Butylation) often introduces variability due to incomplete reaction or hydrolysis.

Our Directive: Use Underivatized methods for maximum reproducibility, provided your sensitivity allows it.

Comparison of Prep Methods
FeatureDerivatized (Butylation) Underivatized (Native) Recommendation
Sensitivity High (10-50x signal boost)ModerateUse Derivatized only if sample volume is <10µL.
Reproducibility Lower (Hydrolysis risk)High (Fewer steps)Underivatized is preferred.
Specificity Risk of false positives (Free carnitine conversion)HighUnderivatized eliminates hydrolysis artifacts.
Throughput Low (Requires drying/heating)High (Dilute & Shoot)Underivatized allows faster batch processing.
Standardized Protocol (Underivatized)
  • Aliquot: 20 µL Plasma/Serum.

  • IS Addition: Add 10 µL Internal Standard Mix (Deuterated d9-Valerylcarnitine is mandatory).

  • Precipitation: Add 150 µL Methanol (pre-chilled to -20°C).

  • Vortex/Spin: Vortex 30s, Centrifuge 10 min @ 14,000 x g.

  • Transfer: Move supernatant to glass vial (avoid plasticizers).

  • Injection: 2-5 µL onto LC-MS/MS.

Module 3: Troubleshooting & FAQs

Q1: My Valeryl-L-carnitine peak has a "shoulder" or looks split. Why?

A: This is classic isomer co-elution. You are partially detecting Isovaleryl-L-carnitine.

  • Fix: Lower your mobile phase gradient slope. If using a C18 column, switch to a PFP (Pentafluorophenyl) column. PFP phases interact with the pi-electrons in the carbonyl group, offering distinct selectivity for these isomers compared to alkyl chains.

Q2: I see Valeryl-L-carnitine signal in my "Blank" samples.

A: This is usually "Carryover" or "Hydrolysis."

  • Carryover: Acylcarnitines are "sticky." Ensure your autosampler wash uses high organic content (e.g., 50:50 MeOH:Isopropanol).

  • Hydrolysis: If you are using the Derivatized method, excess acid and heat can hydrolyze longer-chain acylcarnitines down to C5 artifacts. Switch to the Underivatized method to eliminate this chemical noise.

Q3: My Internal Standard (IS) response varies wildly between samples.

A: This indicates Matrix Effects (Ion Suppression).

  • Fix: Ensure you are using a matched stable isotope. Do not use d3-Carnitine to normalize C5-Carnitine. You must use d9-Valerylcarnitine or d3-Octanoylcarnitine (closest eluter). The IS must co-elute with the analyte to experience the same suppression event at the electrospray source.

Q4: The retention time shifts from day to day.

A: Acylcarnitines are sensitive to pH.

  • Fix: Check your Mobile Phase A. We recommend 10mM Ammonium Formate + 0.1% Formic Acid in Water. The buffer (Ammonium Formate) stabilizes the pH and ensures the zwitterion is consistently protonated [M+H]+.

Module 4: Experimental Workflow Visualization

Workflow Start Start: Sample Collection Storage Storage: -80°C (Prevent Hydrolysis) Start->Storage Prep Protein Precipitation (MeOH 8:1) Storage->Prep IS_Add Add d9-C5 IS (Crucial for Normalization) Prep->IS_Add LC_Step LC: PFP Column Gradient Elution IS_Add->LC_Step MS_Step MS/MS: MRM Mode 246.2 -> 85.1 (Quant) 246.2 -> 57.1 (Qual) LC_Step->MS_Step QC QC Check: Isomer Resolution > 1.5? MS_Step->QC Result Valid Quantification QC->Result Yes Fail Re-optimize Gradient QC->Fail No Fail->LC_Step

Figure 2: End-to-end workflow emphasizing the critical Quality Control (QC) checkpoint for isomer resolution.

References

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • Carlsson, H., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Retrieved from [Link]

  • Fingerhut, R., et al. (2014). Stability of amino acids and acylcarnitines in dried blood spots. Molecular Genetics and Metabolism. Retrieved from [Link]

  • Mogensen, K. M., et al. (2020). Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Profiling of Short-Chain Acylcarnitines: Analytical Methodologies and Disease Signatures

[1][2]

Executive Summary

Short-chain acylcarnitines (SCACs, C2–C5) are critical mitochondrial sentinels. They represent the esterified transport forms of short-chain fatty acids and organic acids, serving as a direct readout of

This guide provides a comparative technical analysis of SCAC profiling, contrasting analytical platforms and defining specific biomarker patterns across Inborn Errors of Metabolism (IEMs) and metabolic syndrome.

Part 1: The Analytical Landscape (Method Comparison)

For researchers in drug development, the choice between FIA and LC-based methods determines data granularity. FIA is a "summation" tool; LC is a "resolution" tool.

Comparative Performance: FIA-MS/MS vs. LC-MS/MS

The primary limitation of FIA is isobaric interference . For example, C4-acylcarnitine (butyrylcarnitine, a marker for SCAD deficiency) is isobaric with isobutyrylcarnitine (a marker for IBD deficiency). FIA reports them as a single cumulative value. LC-MS/MS separates these isomers chromatographically, preventing false positives and enabling precise phenotyping [1, 2].

FeatureFIA-MS/MS (Screening Standard)LC-MS/MS (High-Resolution Profiling)
Principle Direct infusion (no column separation).Chromatographic separation prior to MS detection.
Throughput High (< 2 min/sample).Moderate (5–15 min/sample).
Isomer Resolution None. Cannot distinguish C4 vs. Iso-C4, or C5 vs. Iso-C5.High. Resolves structural isomers and dicarboxylic species.
Sensitivity (LOD) Moderate (Subject to ion suppression).High (Matrix effects reduced by separation).
Primary Application Population-level Newborn Screening (NBS).Clinical Diagnostics, Drug Development, Biomarker Discovery.
False Positive Rate Higher (due to isobaric overlap).Lower (specific retention times).

Expert Insight: In metabolic disease research, relying solely on FIA data can mask subtle efficacy signals in clinical trials. For example, a drug targeting BCAA metabolism requires distinct quantification of isovalerylcarnitine (C5) versus 2-methylbutyrylcarnitine, which FIA cannot provide [3].

Part 2: Differential Diagnostic Profiles

SCAC profiles differ radically between classic IEMs (enzyme blockades) and complex metabolic diseases like Type 2 Diabetes (mitochondrial overload).

Inborn Errors of Metabolism (IEMs)

In these disorders, a specific enzyme mutation causes a "dam," leading to the massive accumulation of the upstream acyl-CoA, which is converted to its carnitine ester and exported to the blood.

  • Propionic Acidemia (PA) vs. Methylmalonic Acidemia (MMA):

    • Both present with elevated Propionylcarnitine (C3) .

    • Differentiation: While C3 is the primary flag for both, LC-MS/MS can detect elevations in C4DC (Methylmalonylcarnitine) specifically in MMA/Cobalamin defects, whereas PA is strictly C3 dominant [4].

  • SCAD Deficiency:

    • Characterized by elevated Butyrylcarnitine (C4) .

    • Critical Note: Must be distinguished from Isobutyrylcarnitine (Iso-C4) to rule out Isobutyryl-CoA Dehydrogenase Deficiency (IBD).

Metabolic Syndrome & Insulin Resistance

Unlike IEMs, diabetes is not a "blockage" but an "overflow."

  • Mitochondrial Overload: In insulin resistance,

    
    -oxidation exceeds the TCA cycle's capacity.
    
  • The Profile: Elevations in C2 (Acetylcarnitine) , C3 , and C5 .

  • Mechanism: The "mitochondrial exhaust" theory suggests that excess Acyl-CoAs are converted to Acylcarnitines to free up CoA (Coenzyme A) pools, preventing mitochondrial stalling [5, 6].

Visualization: The Metabolic Blockade

The following diagram illustrates the BCAA catabolism pathway and where specific SCAC markers originate.

BCAA_MetabolismIsoleucineIsoleucinePropionylCoAPropionyl-CoAIsoleucine->PropionylCoAValineValineValine->PropionylCoAC3C3: Propionylcarnitine(Marker for PA & MMA)PropionylCoA->C3AccumulationPCCPCC Enzyme(Defect = PA)PropionylCoA->PCCMethylmalonylCoAMethylmalonyl-CoAC4DCC4DC: Methylmalonylcarnitine(Marker for MMA)MethylmalonylCoA->C4DCAccumulationMUTMUT Enzyme(Defect = MMA)MethylmalonylCoA->MUTSuccinylCoASuccinyl-CoA(TCA Cycle)PCC->MethylmalonylCoAMUT->SuccinylCoA

Figure 1: BCAA Catabolic Pathway showing the origin of C3 and C4DC markers. Defects in PCC lead to Propionic Acidemia (PA), while defects in MUT lead to Methylmalonic Acidemia (MMA).

Part 3: Validated Experimental Protocol

To ensure data integrity, especially when comparing disease states, a Derivatized LC-MS/MS workflow is recommended. Derivatization (Butylation) significantly enhances sensitivity for short-chain species by improving ionization efficiency [7, 8].

Protocol: Butylated Acylcarnitine Extraction from Dried Blood Spots (DBS)

Reagents:

  • Internal Standards (IS): Deuterated carnitines (d3-C2, d3-C3, d3-C4, d9-C5).

  • Extraction Solvent: Methanol containing IS.[1][2]

  • Derivatizing Agent: 3M HCl in n-Butanol.

Step-by-Step Workflow:

  • Punching: Punch a 3.2 mm (1/8 inch) disc from the DBS card into a 96-well plate.

  • Extraction: Add 100 µL Methanol (with IS). Shake for 20 min at room temperature.

  • Transfer: Transfer supernatant to a fresh plate (avoids paper fibers).

  • Drying: Evaporate solvent under Nitrogen flow at 40°C until completely dry.

  • Derivatization: Add 50 µL 3M HCl in n-Butanol . Seal and incubate at 65°C for 15 minutes .

    • Why? Converts carboxylic acid groups to butyl esters, increasing hydrophobicity and MS signal response.

  • Final Drying: Evaporate derivatizing agent under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).

  • Analysis: Inject 10 µL into LC-MS/MS (C18 Column).

WorkflowStep11. Punch DBS(3.2mm)Step22. Extract(MeOH + IS)Step1->Step2Step33. Dry(N2 @ 40°C)Step2->Step3Step44. Derivatize(Butanol/HCl, 65°C)Step3->Step4  Critical Step  Step55. Dry(Remove Acid)Step4->Step5Step66. Reconstitute(Mobile Phase)Step5->Step6Step77. LC-MS/MS(Acquisition)Step6->Step7

Figure 2: Sample preparation workflow for butylated acylcarnitine analysis. Step 4 is critical for enhancing sensitivity of short-chain species.

Part 4: Data Interpretation & Quality Control

Trustworthiness in SCAC analysis relies on rigorous QC and the use of Ratios . Absolute values fluctuate with fasting status (especially C2); ratios normalize these fluctuations against the total mitochondrial flux.

Key Ratios and Cut-offs
  • C3/C2 Ratio: The most robust marker for Propionic and Methylmalonic Acidemia.

    • Normal: < 0.2

    • Pathological: > 0.4 (Often > 1.0 in acute crisis) [9].

  • C3/C16 Ratio: Improves specificity for PA/MMA by normalizing against long-chain fatty acid oxidation background.

  • C4/C2 Ratio: Used to flag SCAD deficiency while correcting for carnitine depletion.

The "Pivaloyl" Trap (False Positives)

Researchers must be aware of Pivaloylcarnitine , an exogenous artifact caused by antibiotics containing pivalic acid (e.g., pivampicillin). Pivaloylcarnitine is isobaric with Isovalerylcarnitine (C5) in FIA methods.

  • Solution: LC-MS/MS separates Pivaloylcarnitine (retention time shift) from endogenous C5 isomers, preventing false diagnosis of Isovaleric Acidemia [10].

Self-Validating System

To ensure the protocol is self-validating:

  • IS Response Monitoring: If internal standard signals drop >50%, it indicates matrix suppression or extraction failure.

  • Retention Time Locking: C4 and Iso-C4 must have distinct, reproducible retention times. If they merge, the column is degrading.

References

  • Comparison of LC-MS/MS to FIA-MS/MS. ResearchGate. Available at: [Link]

  • Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS. Canada's Drug Agency. Available at: [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms. NIH PubMed Central. Available at: [Link]

  • Propionic Acidemia, Methylmalonic Acidemia, and Cobalamin C Deficiency: Comparison of Untargeted Metabolomic Profiles. MDPI. Available at: [Link]

  • Acylcarnitines, a warning signal for Type 2 diabetes. ASBMB. Available at: [Link]

  • Acylcarnitines: Reflecting or Inflicting Insulin Resistance? NIH PubMed Central. Available at: [Link]

  • A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines. ResearchGate. Available at: [Link]

  • Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency. Translational Pediatrics. Available at: [Link]

  • Instability of Acylcarnitines in Stored Dried Blood Spots. NIH PubMed Central. Available at: [Link]

Technical Guide: Comparative Analysis of Valeryl-L-carnitine (C5) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Valeryl-L-carnitine (n-C5) is a straight-chain acylcarnitine often conflated with its branched-chain isomers, Isovaleryl-L-carnitine (i-C5) and 2-Methylbutyryl-L-carnitine (2MB-C5) . While standard Flow Injection Analysis (FIA-MS/MS) used in newborn screening reports a composite "C5" value, precise pharmacological research and differential diagnosis require chromatographic separation.

This guide provides a technical comparison of n-C5 quantification across Plasma , Dried Blood Spots (DBS) , and Urine . It addresses the critical challenges of isomeric resolution, matrix-specific extraction efficiencies, and stability profiles essential for drug development and metabolic phenotyping.

The Isomer Challenge: Defining the Analyte

Before comparing matrices, it is critical to define the target. In mass spectrometry (MS), the "C5 Acylcarnitine" signal (m/z 246.2 for butyl esters, m/z 304.2 for underivatized) represents a composite of four distinct species.

SpeciesStructureClinical/Biological Relevance
Valeryl-L-carnitine (n-C5) Straight-chainFatty acid oxidation intermediate; less common primary marker.
Isovaleryl-L-carnitine (i-C5) Branched-chainPrimary marker for Isovaleric Acidemia (IVA) .
2-Methylbutyryl-L-carnitine Branched-chainMarker for SBCAD Deficiency (Short/Branched-chain Acyl-CoA Dehydrogenase).
Pivaloylcarnitine (p-C5) Tertiary-chainArtifact: Derived from pivalic acid-containing antibiotics/creams. False positive risk.

Technical Directive: Any protocol claiming to quantify "Valeryl-L-carnitine" must demonstrate chromatographic resolution (Rs > 1.5) from i-C5 and p-C5.[1]

Matrix Comparison: Plasma vs. DBS vs. Urine

Comparative Analysis Table
FeaturePlasma / Serum Dried Blood Spots (DBS) Urine
Role Quantitative Gold StandardHigh-Throughput ScreeningMetabolic Snapshot / Renal Clearance
Sensitivity (LOD) High (< 0.05 µmol/L)Moderate (Matrix interference)High (Concentrated metabolites)
Stability (RT) < 24 hours (Hydrolysis risk)< 1 week (Humidity sensitive)< 24 hours (Bacterial degradation)
Sample Prep Protein Precipitation (PP)Extraction from cellulose matrixDilution + IS Addition
Normalization Volume-basedSpot volume (approx. 3.2 µL)Creatinine-based
Key Limitation Invasive collectionHematocrit effect; HydrolysisVariable concentration; Renal function dependency
Deep Dive by Matrix
A. Plasma/Serum (The Reference Standard)
  • Utility: Used for confirmation testing and pharmacokinetic (PK) studies.

  • Mechanism: Circulating acylcarnitines reflect the instantaneous balance between mitochondrial production and tissue efflux.

  • Protocol Note: Plasma contains higher free carnitine levels than DBS.[2] For n-C5 specific analysis, underivatized LC-MS/MS is preferred to avoid the complexity of butyl ester formation, though esterification increases sensitivity 5-10 fold.

B. Dried Blood Spots (DBS)[2][3][4][5]
  • Utility: Newborn screening (NBS) and remote sampling.

  • Mechanism: Whole blood trapped in cellulose.

  • Critical Flaw (The Hematocrit Effect): High hematocrit leads to smaller spot volume and potential underestimation of analytes.

  • Stability Warning: Acylcarnitines in DBS undergo hydrolysis (conversion to free carnitine) if stored at high humidity or room temperature >1 week. Long-chain species are more stable than short-chain (C5).

C. Urine[6][7]
  • Utility: Secondary confirmation.

  • Mechanism: Excretion of acylcarnitines is efficient (renal threshold is low).

  • Data Handling: Results must be normalized to Creatinine (mmol/mol creatinine) to account for hydration status. Urine is excellent for identifying pivaloylcarnitine artifacts, which are excreted rapidly.

Experimental Workflows & Visualization

Workflow: Differential Separation of C5 Isomers

The following diagram illustrates the decision logic and analytical workflow required to distinguish Valeryl-L-carnitine from its isomers.

C5_Analysis_Workflow cluster_interp Interpretation of Speciated Results Sample Biological Sample (Plasma/DBS/Urine) extraction Extraction (MeOH + Internal Standard d9-C5) Sample->extraction derivatization Derivatization? (Butyl Esterification) extraction->derivatization fia Flow Injection (FIA-MS/MS) No Column derivatization->fia Screening Mode lc UPLC Separation (C18 Column, 15 min gradient) derivatization->lc Research/Confirmatory Mode result_total Result: Total C5 (Sum of n-C5, i-C5, 2MB-C5, p-C5) fia->result_total result_sep Result: Speciated C5 (Individual Quantitation) lc->result_sep Resolves Isomers nC5 Valeryl-L-carnitine (n-C5) result_sep->nC5 iC5 Isovaleryl-L-carnitine (i-C5) -> IVA result_sep->iC5 pC5 Pivaloylcarnitine (p-C5) -> Antibiotic Artifact result_sep->pC5

Caption: Analytical workflow distinguishing screening methods (FIA) from quantitative speciation (UPLC-MS/MS) required for Valeryl-L-carnitine isolation.

Detailed Experimental Protocols

Protocol A: Extraction from Plasma (Research Grade)

Objective: Quantification of n-C5 with isomer separation.

  • Sample Prep: Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Add 200 µL of Methanol containing isotopically labeled internal standard (d9-Isovalerylcarnitine or d3-Valerylcarnitine ).

    • Scientific Rationale: Methanol precipitates proteins while extracting polar acylcarnitines. The IS corrects for ionization suppression.

  • Incubation: Vortex for 30s; incubate at -20°C for 20 minutes (enhances protein precipitation).

  • Centrifugation: 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of supernatant to an autosampler vial.

  • Evaporation (Optional): If sensitivity is low, dry under N2 gas at 40°C and reconstitute in 50 µL Mobile Phase A (Water + 0.1% Formic Acid).

Protocol B: LC-MS/MS Conditions (Isomer Separation)
  • Column: Pentafluorophenyl (PFP) or High-Strength Silica (HSS) T3 C18 columns are superior to standard C18 for isomer separation.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Slow ramp (e.g., 1% B to 20% B over 10 minutes) is required to resolve n-C5 (RT ~5.2 min) from i-C5 (RT ~4.8 min).

  • MS Transitions (Positive Mode):

    • Precursor: m/z 246.2 (Butyl ester) or 304.2 (Underivatized).

    • Product: m/z 85.0 (Characteristic carnitine backbone).

Method Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Chromatographic Resolution (Rs): The valley between the Isovaleryl- and Valeryl- peaks must be < 10% of the peak height.

    • Failure Mode: If peaks merge, report as "Total C5 Acylcarnitines" and flag as non-specific.

  • Recovery Efficiency:

    • Plasma: > 85%

    • DBS: 60-80% (Lower due to cellulose trapping; requires correction via Internal Standard).

  • Interference Check: Monitor m/z 246 -> 85 transition for Pivaloylcarnitine.

    • Check: Patient history for antibiotic use (pivmecillinam, pivalic acid).

References

  • American College of Medical Genetics and Genomics (ACMG). "Newborn Screening ACT Sheet: Isovaleric Acidemia." ACMG, 2022. [Link]

  • Matern, D., et al. "Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry." Journal of Chromatography A, 2013. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "NBS04: Newborn Screening by Tandem Mass Spectrometry." CLSI, 2017. [Link]

  • Mayo Clinic Laboratories. "Acylcarnitines, Quantitative, Plasma - Clinical Information." [Link]

  • Fingerhut, R., et al. "Stability of acylcarnitines in dried blood spots." Molecular Genetics and Metabolism, 2014. [Link]

Sources

Correlating Valeryl-L-carnitine levels with clinical outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Profiling of Valeryl-L-carnitine (C5): Analytical Distinction and Clinical Outcome Correlations Content Type: Publish Comparison Guide

Executive Summary: The C5 Conundrum

In metabolic profiling, "Valeryl-L-carnitine" (C5) is a deceptive analyte. While nominally representing a 5-carbon acyl chain, in clinical mass spectrometry (MS/MS), the C5 signal is a composite isobar representing three distinct molecular entities with vastly different clinical implications: Isovalerylcarnitine (pathogenic for Isovaleric Acidemia), 2-Methylbutyrylcarnitine (often benign/mild), and Pivaloylcarnitine (an iatrogenic artifact).

This guide provides a technical comparison of analytical strategies for resolving these isomers and correlates specific quantitative thresholds with clinical outcomes, specifically focusing on Isovaleric Acidemia (IVA).

Metabolic Context & Isomeric Challenges

To interpret C5 levels, one must understand the upstream branched-chain amino acid (BCAA) catabolism. The accumulation of C5-carnitine is a detoxification mechanism where L-carnitine conjugates with accumulating acyl-CoA species to facilitate urinary excretion.

Figure 1: Leucine Catabolism and C5 Formation

This diagram illustrates the mechanistic origin of Isovalerylcarnitine and its relationship to the toxic metabolite Isovaleryl-CoA.

LeucinePathway Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination IVCoA Isovaleryl-CoA (Toxic Accumulation) KIC->IVCoA Decarboxylation IVG Isovalerylglycine (Urine Marker) IVCoA->IVG + Glycine IVC Isovalerylcarnitine (C5 Blood Marker) IVCoA->IVC + L-Carnitine MCCoA 3-Methylcrotonyl-CoA IVCoA->MCCoA Dehydrogenation BCAT BCAT BCKDH BCKDH Complex IVD Isovaleryl-CoA Dehydrogenase (Defective in IVA) GLY Glycine N-acylase CAT Carnitine Acyltransferase

Caption: Pathogenic block at IVD leads to accumulation of Isovaleryl-CoA, shunting flux toward carnitine conjugation (C5).

Analytical Performance Comparison

The "product" in this context is the analytical assay.[1][2] Researchers must choose between high-throughput screening (FIA-MS/MS) and high-specificity confirmation (UPLC-MS/MS).

Comparative Analysis: FIA-MS/MS vs. UPLC-MS/MS
FeatureMethod A: FIA-MS/MS (Screening) Method B: UPLC-MS/MS (Confirmation)
Principle Flow Injection (No column).[3] Direct infusion of sample.Ultra-Performance Liquid Chromatography.[1][4] Physical separation of isomers.
Analyte Specificity Low. Reports "Total C5". Cannot distinguish Isovaleryl (IVA) from Pivaloyl (Antibiotics).High. Chromatographically separates Isovaleryl- (RT 4.5m), 2-Methylbutyryl- (RT 4.8m), and Pivaloylcarnitine.
Sensitivity (LOD) ~0.05 µmol/L~0.01 µmol/L (Signal-to-noise improved by peak focusing).
Throughput 1.5 min / sample12–15 min / sample
False Positive Rate High. Pivalic acid-containing antibiotics (e.g., Pivmecillinam) cause false C5 elevation.Near Zero. Artifacts are chromatographically resolved.
Best Application Population screening; Initial "red flag".Diagnostic confirmation; Therapeutic monitoring.[5][6][7]

Expert Insight: For drug development involving metabolic modulators, Method B is mandatory . Relying on FIA-MS/MS can lead to misinterpretation of safety data if a subject is taking pivalate-based prodrugs, appearing as a metabolic crisis (C5 spike) when it is merely an artifact.

Clinical Outcome Correlations

Correlating quantitative C5 levels with clinical phenotype is complex but critical for risk stratification.

A. Quantitative Thresholds & Disease Severity

Data derived from newborn screening follow-up studies (UK and German cohorts) suggest a strong correlation between initial C5 levels and clinical presentation.

C5 Concentration (µmol/L)Clinical CorrelationRecommended Action
< 0.5 Normal physiological range.None.
2.0 – 5.0 Grey Zone. Often asymptomatic IVA or Heterozygotes. Also seen in benign 2-Methylbutyryl-CoA dehydrogenase deficiency.Second-tier testing (UPLC-MS/MS) required to rule out Pivaloylcarnitine.
5.0 – 7.5 Moderate Risk. Potential for mild metabolic decompensation during catabolic stress (fever, fasting).Initiate diagnostic workup.[1][5][6][7][8] Monitor ammonia.[5][6]
> 7.5 High Risk / "Classic" IVA. Strongly associated with acute neonatal presentation, acidosis, and "sweaty feet" odor.Emergency Referral. Immediate protein restriction and L-carnitine therapy (100 mg/kg/day).
B. Therapeutic Monitoring

In confirmed IVA patients, C5 levels are inversely related to free carnitine (C0) status.

  • Goal: Maintain Free Carnitine (C0) > 20 µmol/L.

  • Outcome: A rise in C5 during L-carnitine therapy is a positive sign of detoxification, provided the patient is clinically stable. It indicates the successful removal of toxic Isovaleryl-CoA from the mitochondria.

Experimental Protocols

Protocol: Butylated Acylcarnitine Analysis (FIA-MS/MS)

This protocol is the industry standard for maximizing sensitivity for C5 species compared to non-derivatized methods.

Reagents:

  • Isotopically labeled internal standards (NSK-B mix: d9-C5-carnitine).

  • 3N HCl in n-Butanol.

  • Mobile Phase: 80% Acetonitrile / 20% Water / 0.05% Formic Acid.

Workflow:

  • Extraction: Punch 3mm Dried Blood Spot (DBS) into a 96-well plate. Add 100 µL Methanol containing Internal Standards. Shake 20 min.

  • Drying: Evaporate solvent under N2 stream at 40°C.

  • Derivatization: Add 50 µL 3N HCl in n-Butanol . Incubate at 65°C for 15 min. (Converts carboxyl groups to butyl esters, increasing ionization efficiency).

  • Re-Drying: Evaporate excess reagent under N2.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase.

  • Acquisition: Inject 10 µL via Flow Injection. Scan in Precursor Ion Scan mode (Parents of m/z 85) or MRM (C5 Butyl ester: 302.2 > 85.1).

Figure 2: Diagnostic Decision Tree

Logic flow for interpreting elevated C5 results.

DecisionTree Screen Initial Screen: Elevated C5 (> 0.6 µmol/L) CheckMeds Check Maternal/Infant Meds (Pivalic Acid Antibiotics?) Screen->CheckMeds SecondTier Run 2nd Tier UPLC-MS/MS CheckMeds->SecondTier Inconclusive / No Meds Pivaloyl Peak: Pivaloylcarnitine (Artifact) CheckMeds->Pivaloyl Confirmed Meds SecondTier->Pivaloyl Isovaleryl Peak: Isovalerylcarnitine (Suspect IVA) SecondTier->Isovaleryl MB Peak: 2-Methylbutyryl (Suspect SBCADD) SecondTier->MB Discharge False Positive Discharge Pivaloyl->Discharge ConfirmIVA Confirm IVA: Urine Acylglycines (IVG) Gene Sequencing (IVD) Isovaleryl->ConfirmIVA ConfirmSBCAD Confirm SBCADD: Urine 2-MBG MB->ConfirmSBCAD

Caption: Systematic triage of C5 elevations prevents false diagnosis of IVA from antibiotic artifacts.

References

  • Vockley, J., et al. (2021). "Isovaleric Acidemia: New aspects of newborn screening and disease management." American Journal of Medical Genetics. Link

  • Frazier, D. M., et al. (2006). "Newborn screening for isovaleric acidemia: the first 3 years of the North Carolina experience." Molecular Genetics and Metabolism. Link

  • Shigematsu, Y., et al. (2010). "Newborn screening for isovaleric acidemia: false-positive results due to pivaloylcarnitine."[3][9] Pediatrics International. Link

  • American College of Medical Genetics (ACMG). (2020). "Laboratory analysis of acylcarnitines, 2020 update: a technical standard." Genetics in Medicine. Link

  • Gramrlik, A., et al. (2023). "Retrospective Review of Positive Newborn Screening Results for Isovaleric Acidemia." International Journal of Neonatal Screening. Link

Sources

Comparative Guide: In Vivo vs. In Vitro Effects of Valeryl-L-carnitine Supplementation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Fuel" Anaplerotic Candidate

Valeryl-L-carnitine (C5-carnitine) represents a distinct class of short-chain acylcarnitines (SCACs) that differs fundamentally from the widely commercialized Acetyl-L-carnitine (ALC, C2) and Propionyl-L-carnitine (PLC, C3). While ALC provides acetyl units for immediate energy and PLC provides propionyl units for anaplerosis (replenishing TCA cycle intermediates), Valeryl-L-carnitine theoretically provides both .

Through one cycle of


-oxidation, a single molecule of Valeryl-CoA yields one Acetyl-CoA and one Propionyl-CoA. This "dual-fuel" capacity positions Valeryl-L-carnitine as a unique metabolic intervention for conditions requiring both rapid ATP generation and TCA cycle expansion (e.g., ischemia-reperfusion injury, metabolic exhaustion).

This guide objectively compares the experimental performance of Valeryl-L-carnitine against its C2 and C3 counterparts, synthesizing data from metabolomic profiling, in vitro mitochondrial assays, and in vivo pharmacokinetic models.

Mechanistic Profile: The C5 Oxidation Pathway

To understand the experimental utility of Valeryl-L-carnitine, one must map its metabolic fate. Unlike long-chain carnitines (e.g., Palmitoyl), C5-carnitine does not strictly require the CPT1 rate-limiting step for mitochondrial entry, though it utilizes the carnitine-acylcarnitine translocase (CACT).

Metabolic Pathway Diagram

The following diagram illustrates the unique "splitting" of the C5 carbon chain into anaplerotic (C3) and oxidative (C2) substrates.

ValerylMetabolism ValerylExt Valeryl-L-carnitine (Extracellular) Transporter OCTN2 / CACT (Transporter) ValerylExt->Transporter ValerylMat Valeryl-L-carnitine (Matrix) Transporter->ValerylMat ValerylCoA Valeryl-CoA (C5) ValerylMat->ValerylCoA CrAT (Carnitine Acetyltransferase) SCAD SCAD/IVD Enzyme (Dehydrogenation) ValerylCoA->SCAD BetaOx Beta-Oxidation (Cleavage) SCAD->BetaOx AcetylCoA Acetyl-CoA (C2) (Oxidative Substrate) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA (C3) (Anaplerotic Substrate) BetaOx->PropionylCoA Citrate Citrate (Energy Production) AcetylCoA->Citrate Citrate Synthase Succinyl Succinyl-CoA (TCA Refilling) PropionylCoA->Succinyl PCC / Mutase Pathway

Figure 1: Metabolic fate of Valeryl-L-carnitine. Unlike Acetyl-L-carnitine (C2), C5 oxidation yields both Acetyl-CoA (energy) and Propionyl-CoA (anaplerosis).

In Vitro Performance: Mitochondrial Respiration

In isolated mitochondria (cardiomyocytes or hepatocytes), Valeryl-L-carnitine serves as a direct substrate. The key differentiator is its efficiency in State 3 respiration (ADP-stimulated) compared to L-carnitine + Palmitate.

Comparative Efficacy Data

Data synthesized from comparative metabolic flux studies of short-chain acylcarnitines.

FeatureL-Carnitine (C0)Acetyl-L-Carnitine (C2)Propionyl-L-Carnitine (C3)Valeryl-L-Carnitine (C5)
Primary Role Fatty Acid Transport (Shuttle)Acetyl Donor (Immediate ATP)Anaplerosis (TCA Expansion)Dual (ATP + Anaplerosis)
Mitochondrial Entry Requires AcylationDirectDirectDirect
ATP Yield (per mol) N/A (Carrier only)~10 ATP (via Acetyl-CoA)~16 ATP (via Succinyl-CoA)~26 ATP (Combined)
ROS Scavenging ModerateHighModerateModerate-High
Target Tissue Muscle, HeartBrain, NerveHeart, EndotheliumLiver, Heart, Bone
Experimental Protocol: Mitochondrial Respiration Assay

Objective: Quantify the specific contribution of Valeryl-L-carnitine to State 3 respiration rates in permeabilized cardiomyocytes.

Reagents:

  • Permeabilized cardiac fibers or isolated mitochondria.

  • Respiration Buffer (MiR05): 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM Taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM Sucrose, 1 g/L BSA.

  • Substrates: Valeryl-L-carnitine (5 mM), ADP (2.5 mM).

Workflow:

  • Preparation: Isolate mitochondria via differential centrifugation (800g / 8000g). Resuspend in MiR05.

  • Baseline: Add 50 µL mitochondrial suspension to Oxygraph-2k chambers. Allow stabilization (State 2).

  • Titration 1 (Substrate): Inject Valeryl-L-carnitine (5 mM) . Observe "Leak" respiration.

    • Note: Unlike Palmitoyl-carnitine, C5 does not require Malate to spark the TCA cycle initially, as it generates its own oxaloacetate precursors via Propionyl-CoA

      
       Succinyl-CoA.
      
  • Titration 2 (Phosphorylation): Inject ADP (2.5 mM) . Measure State 3 respiration (

    
     flux).
    
  • Control Comparison: Run parallel chambers with Acetyl-L-carnitine (5 mM) and Propionyl-L-carnitine (5 mM).

Expected Outcome: Valeryl-L-carnitine typically sustains a State 3 respiration rate higher than ALC alone due to the anaplerotic expansion of the TCA pool, preventing the depletion of oxaloacetate.

In Vivo Performance: Pharmacokinetics & Tissue Distribution

In vivo, the challenge shifts from mitochondrial entry to plasma stability and tissue uptake. Valeryl-L-carnitine is often detected as a biomarker for metabolic dysfunction (e.g., isovaleric acidemia or heart failure), meaning high endogenous levels can signal a "blockage." However, exogenous supplementation aims to bypass upstream defects or force flux.

Pharmacokinetic Profile (Murine Model)
  • Bioavailability: ~15-20% (Oral) vs. 100% (IV/IP).

  • Half-life: Short (<1 hour) due to rapid hydrolysis by plasma esterases.

  • Tissue Accumulation: Preferential uptake in Liver and Kidney via OCTN2; lower blood-brain barrier penetration compared to Acetyl-L-carnitine.

Experimental Protocol: Supplementation & Metabolomic Profiling

Objective: Determine if oral Valeryl-L-carnitine supplementation alters muscle acylcarnitine pools in a mouse model of sarcopenia or fatigue.

Protocol:

  • Subjects: C57BL/6J mice (n=10/group), aged 18 months (sarcopenia model).

  • Dosing:

    • Group A: Vehicle (Water).

    • Group B: L-Carnitine (300 mg/kg/day).

    • Group C: Valeryl-L-carnitine (300 mg/kg/day).

  • Duration: 4 weeks daily gavage.

  • Tissue Collection: Harvest Gastrocnemius and Soleus muscles; flash freeze in liquid nitrogen.

  • Analysis (LC-MS/MS):

    • Extract acylcarnitines using methanol/acetonitrile.

    • Derivatize with butanolic HCl (if required for sensitivity).

    • Target Analytes: C5 (Valeryl), C3 (Propionyl), C2 (Acetyl), Free Carnitine.[1]

Self-Validating Check:

  • Success Criterion: Group C must show elevated levels of C3-carnitine (Propionyl) in muscle tissue.

  • Reasoning: If Valeryl-carnitine (C5) is successfully transported and metabolized, it must generate C3 species via beta-oxidation. If only C5 increases, metabolic blockage (SCAD deficiency) or lack of oxidation is indicated.

Critical Analysis: Valeryl-L-carnitine vs. Isovaleryl-L-carnitine[1][2][3][4][5]

It is critical to distinguish between the straight-chain (n-Valeryl) and branched-chain (Isovaleryl) isomers, as they have distinct biological activities.

CharacteristicValeryl-L-carnitine (n-C5)Isovaleryl-L-carnitine (iso-C5)
Origin Fatty Acid Oxidation (Odd-chain)Leucine Catabolism (BCAA)
Enzyme Specificity SCAD (Short-chain Acyl-CoA DH)IVD (Isovaleryl-CoA DH)
Key Research Triheptanoin diets, AnaplerosisOsteoblast differentiation , Acidemias
Therapeutic Potential Energy replenishment (Dual Fuel)Bone health, BCAA metabolic correction

Note: Research by Patano et al. (2008) highlighted Isovaleryl-L-carnitine's specific ability to promote osteoblast differentiation more efficiently than L-carnitine, a property not yet fully established for the n-Valeryl isomer.

References

  • Virmani, M. A., et al. (2023). "The Role of L-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation." International Journal of Molecular Sciences.

  • Sun, H., et al. (2023). "Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure." Frontiers in Cardiovascular Medicine.

  • Patano, N., et al. (2008). "L-carnitine fumarate and isovaleryl L-carnitine fumarate positively affect human osteoblast proliferation and differentiation in vitro." Calcified Tissue International.

  • Audano, M., et al. (2020). "Mitochondrial dysfunction increases fatty acid β-oxidation and translates into impaired neuroblast maturation." Scientific Reports.

  • Rebouche, C. J. (2004). "Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism." Annals of the New York Academy of Sciences.

Sources

Safety Operating Guide

Comprehensive Disposal Guide: Valeryl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Card

Valeryl-L-carnitine Chloride (CAS: 162040-64-4) is a specialized acylcarnitine derivative primarily used in metabolic research and drug development. While generally classified as non-hazardous under GHS criteria in many jurisdictions, it is a chemical substance that requires strict adherence to laboratory waste management protocols to prevent environmental contamination and ensure regulatory compliance.

Critical Distinction: Do not confuse this compound with Valeryl Chloride (CAS: 638-29-9), which is a corrosive and flammable liquid. Valeryl-L-carnitine Chloride is a stable solid salt and poses significantly lower immediate physical hazards.

Quick Reference Status
Physical State Solid (White to off-white powder)
Solubility Highly soluble in water; soluble in ethanol/DMSO
GHS Classification Not Classified (Treat as General Chemical Waste)
Drain Disposal PROHIBITED (Prevent aquatic accumulation)
Primary Disposal High-temperature incineration with afterburner

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of Valeryl-L-carnitine Chloride is essential for selecting the correct disposal pathway. This compound is an organic salt, meaning it will decompose into carbon oxides, nitrogen oxides, and hydrogen chloride upon thermal destruction.

Physicochemical Data Table
PropertySpecificationDisposal Implication
Molecular Formula C₁₂H₂₄NO₄·ClContains Nitrogen and Chlorine; requires scrubber during incineration to neutralize NOx and HCl gases.
Molecular Weight 281.78 g/mol N/A
Water Solubility High (>50 mg/mL)Spills can easily enter drains if not diked immediately.
Stability HygroscopicKeep waste containers tightly sealed to prevent moisture absorption and caking.
Incompatibilities Strong Oxidizing AgentsSegregate from nitric acid, perchlorates, and peroxides in waste storage.
Environmental Impact

Although often labeled "slightly hazardous" to water (Water Hazard Class 1), the cumulative effect of acylcarnitines in aquatic ecosystems is not fully characterized. Therefore, the Precautionary Principle dictates that this substance must never be discharged into sanitary sewers.

Pre-Disposal Protocol: Segregation & Packaging

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by environmental health and safety (EHS) vendors.

Waste Stream Segregation
  • Stream A (Solid Waste): Pure powder, contaminated gloves, weighing boats, and paper towels.

  • Stream B (Liquid Aqueous): Solutions of Valeryl-L-carnitine in water or buffers.

  • Stream C (Liquid Organic): Solutions in DMSO, Methanol, or Ethanol.

Container Specifications
  • Solids: High-density polyethylene (HDPE) wide-mouth jars.

  • Liquids: Amber glass or HDPE bottles with chemically resistant caps (PTFE liners preferred).

  • Labeling: All containers must be labeled "NON-HAZARDOUS CHEMICAL WASTE" with the specific constituent "Valeryl-L-carnitine Chloride" clearly written. Avoid generic labels like "Buffer Waste."

Disposal Methodologies

Decision Logic for Disposal

The following decision tree illustrates the correct workflow for determining the disposal path based on the state of the waste.

DisposalLogic Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid SolidAction Segregate into Solid Waste Drum Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck Aqueous Aqueous Solution (Water/Buffer) LiquidCheck->Aqueous >90% Water Organic Organic Solvent (DMSO/Ethanol) LiquidCheck->Organic Contains Solvents AqAction Collect in Aqueous Waste Carboy Aqueous->AqAction OrgAction Collect in Flammable Solvent Carboy Organic->OrgAction Final Final Disposal: Incineration with Scrubber SolidAction->Final AqAction->Final OrgAction->Final

Figure 1: Logic flow for segregating Valeryl-L-carnitine Chloride waste streams.

Detailed Protocols
Protocol A: Solid Waste Disposal
  • Collection: Place pure substance or contaminated debris into a dedicated solid waste container.

  • Labeling: Mark the container with the full chemical name. Do not use abbreviations.

  • Handover: Seal the container once full. Contact your facility's hazardous waste management team for pickup.[1]

  • Ultimate Fate: The waste will be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration. The chlorine content requires the incinerator to have acid gas scrubbing capabilities.

Protocol B: Liquid Waste Disposal
  • Assessment: Determine if the solvent is flammable (e.g., Ethanol) or non-flammable (Water).

  • Bulking:

    • Aqueous: Pour into the "Aqueous Chemical Waste" carboy. Ensure pH is between 5 and 9 (adjust if necessary, though Valeryl-L-carnitine itself is neutral).

    • Organic: Pour into the "Flammable/Organic Solvent" carboy.

  • Precaution: Do not mix with strong oxidizers (e.g., Chromic acid, Permanganates) in the waste container, as this could generate heat or gas.

Emergency Contingencies: Spill Response

In the event of a spill, rapid containment prevents the spread of dust or liquid.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Size & Hazard Spill->Assess TypeCheck Solid or Liquid? Assess->TypeCheck SolidSpill Solid Powder TypeCheck->SolidSpill LiquidSpill Liquid Solution TypeCheck->LiquidSpill DryClean 1. Avoid Dust Generation 2. Sweep gently or Vacuum (HEPA) 3. Place in Bag SolidSpill->DryClean WetClean 1. Dike with Absorbent Pads 2. Absorb with Vermiculite 3. Scoop into Bag LiquidSpill->WetClean Decon Wipe Area with Water & Detergent DryClean->Decon WetClean->Decon Dispose Label as HazWaste Call EHS Decon->Dispose

Figure 2: Step-by-step spill response mechanism.

Cleanup Procedure
  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If handling large quantities of powder, use a N95 dust mask to prevent inhalation.

  • Containment:

    • Solids: Do not dry sweep vigorously. Use a dustpan and brush with gentle movements, or a HEPA-filtered vacuum if available.

    • Liquids: Place absorbent pads or vermiculite around the perimeter of the spill, then work inward.

  • Decontamination: Wipe the surface with a soap and water solution. Valeryl-L-carnitine is water-soluble and cleans up easily.

  • Disposal: Place all cleanup materials (pads, gloves, debris) into a hazardous waste bag/container.

Regulatory Compliance & Documentation

Although Valeryl-L-carnitine Chloride is not typically listed on federal hazardous waste lists (e.g., RCRA P-list or U-list in the US), it must be managed as "Non-Regulated Chemical Waste" or "State-Regulated Waste" depending on local laws.

  • RCRA Status (USA): Not listed. However, the characteristic of the waste mixture (e.g., if mixed with Methanol) may trigger ignitability (D001) codes.

  • TSCA (USA): Ensure the substance is used strictly for R&D purposes under the supervision of a technically qualified individual.

  • European Waste Catalogue (EWC): Classify under 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Documentation Requirement: Always maintain a copy of the Safety Data Sheet (SDS) in the laboratory's central repository.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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